Nilofabicin
Description
CG-400549 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
FabI inhibitor; structure in first source
Properties
IUPAC Name |
1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-15(4-2-6-18(14)20)13-21-9-7-16(12-19(21)22)23-10-8-17-5-3-11-24-17/h2-7,9,11-12H,8,10,13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLREGRRHGLOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CN2C=CC(=CC2=O)OCCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239434 | |
| Record name | CG 400549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934628-27-0 | |
| Record name | CG 400549 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934628270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CG-400549 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CG 400549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NILOFABICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6T64D64X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Nilofabicin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Nilofabicin, also known as CG-400549, is an experimental antibiotic with a novel mechanism of action that has shown significant promise in combating drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1] As an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), this compound targets a crucial step in the fatty acid synthesis (FASII) pathway, a system essential for bacterial survival and distinct from its mammalian counterpart, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the field of drug development and infectious disease research.
Discovery and Development
This compound was identified as a potent inhibitor of the staphylococcal FabI enzyme. Its development has been driven by the urgent need for new antibiotics to address the growing threat of antimicrobial resistance. Clinical trials have been initiated to evaluate the safety and efficacy of this compound for treating infections caused by MRSA.[2]
Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway
This compound exerts its antibacterial effect by specifically inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the elongation of fatty acid chains. By blocking FabI, this compound disrupts the synthesis of essential fatty acids required for the construction of bacterial cell membranes, leading to the cessation of growth and, ultimately, cell death. The FASII pathway is a validated target for antibacterial drugs due to its essentiality in bacteria and its absence in humans, who utilize a type I fatty acid synthase (FASI) system.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the chemical structure, 1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one, suggests a plausible synthetic route involving the coupling of two key intermediates: a substituted aminobenzyl moiety and a functionalized pyridinone core.
A potential retrosynthetic analysis would involve the disconnection of the benzyl-nitrogen bond, leading to a substituted aminobenzyl halide or a similar reactive species and 4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one. The synthesis of these precursors would likely involve standard organic chemistry transformations. For instance, the pyridinone intermediate could be synthesized from a dihydropyranone precursor, followed by etherification with 2-(thiophen-2-yl)ethanol. The aminobenzyl component could be derived from 3-amino-2-methylbenzaldehyde or a related starting material.
Quantitative Data: In Vitro Antibacterial Activity
The in vitro potency of this compound (CG-400549) has been evaluated against a range of clinical isolates of Staphylococcus. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its efficacy. The following tables summarize the MIC data from published studies.
Table 1: In Vitro Activity of this compound (CG-400549) and Comparator Agents against Staphylococcus aureus
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| S. aureus (238) | This compound | 0.12 - 1 | 0.25 | 0.25 |
| Oxacillin | 0.12 - >128 | 0.25 | >128 | |
| Erythromycin | 0.12 - >128 | 0.25 | >128 | |
| Ciprofloxacin | 0.06 - >128 | 0.25 | 128 | |
| Vancomycin | 0.5 - 2 | 1 | 1 | |
| Linezolid | 1 - 4 | 2 | 2 | |
| Quinupristin/Dalfopristin | 0.12 - 2 | 0.5 | 1 |
Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]
Table 2: In Vitro Activity of this compound (CG-400549) against Methicillin-Susceptible and -Resistant Staphylococcus aureus
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| MSSA (69) | This compound | 0.12 - 0.5 | 0.25 | 0.25 |
| MRSA (169) | This compound | 0.12 - 1 | 0.25 | 0.25 |
Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]
Table 3: In Vitro Activity of this compound (CG-400549) against Coagulase-Negative Staphylococci
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Coagulase-Negative Staphylococci (51) | This compound | 0.12 - >128 | 0.5 | 1 |
Data extracted from Park HS, et al. J Antimicrob Chemother. 2007.[3][4]
Table 4: In Vitro Activity of this compound (CG-400549) against Recent Clinical Staphylococcal Isolates in Korea
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/mL) | MIC90 (μg/mL) |
| S. aureus (100) | This compound | 0.06 - 1 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) (70) | This compound | 0.12 - 1 | 0.5 |
| Methicillin-Susceptible S. aureus (MSSA) (30) | This compound | 0.06 - 0.5 | 0.25 |
| Methicillin-Resistant Coagulase-Negative Staphylococcus (MRCNS) (50) | This compound | 0.12 - 16 | 4 |
| Methicillin-Susceptible Coagulase-Negative Staphylococcus (MSCNS) (50) | This compound | 0.5 - 8 | 8 |
Data extracted from Yum JH, et al. Antimicrob Agents Chemother. 2007.[5]
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Guidelines)
The in vitro antimicrobial susceptibility of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
1. Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of at least 1000 µg/mL.
-
Serial twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations typically range from 0.008 to 128 µg/mL.
2. Inoculum Preparation:
-
Bacterial isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.
-
Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized inoculum is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.
-
A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Murine Systemic Infection Model
The in vivo efficacy of this compound has been demonstrated in a murine systemic infection model.[4]
1. Animal Model:
-
Specific pathogen-free mice (e.g., ICR strain) are used.
2. Infection:
-
Mice are intraperitoneally infected with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA). The bacterial suspension is typically mixed with mucin to enhance infectivity.
3. Drug Administration:
-
This compound is administered at various doses, typically via oral (p.o.) or subcutaneous (s.c.) routes, at specified time points post-infection (e.g., 1 and 6 hours).
4. Observation and Endpoint:
-
The survival of the mice is monitored for a defined period (e.g., 7 days).
-
The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a suitable statistical method (e.g., probit analysis).
Pharmacokinetics and Pharmacodynamics
Preclinical studies in animal models are crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new drug candidate. For this compound, in vivo studies in rats have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] Such studies inform dose selection and scheduling for clinical trials. The in vivo efficacy studies in murine infection models provide initial PD data, linking drug exposure to the antibacterial effect.[11][12][13]
Conclusion
This compound represents a promising new class of antibiotics with a targeted mechanism of action against a critical bacterial pathway. Its potent in vitro activity against MRSA and other staphylococci, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic option in an era of increasing antibiotic resistance. Further research and clinical development will be crucial to fully elucidate its therapeutic profile and establish its role in clinical practice. This technical guide provides a foundational understanding of the key scientific and technical aspects of this compound, serving as a resource for the scientific community engaged in the development of novel anti-infective agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Nilofabicin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilofabicin (formerly CG-400549) is a first-in-class antibacterial agent with a novel mechanism of action, specifically targeting the bacterial fatty acid synthesis (FASII) pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This compound is a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial FASII pathway, which is essential for bacterial cell membrane biosynthesis.[1] Its targeted action and efficacy against drug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), position it as a promising candidate in the ongoing search for new antimicrobial therapies.[1][2]
Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase (FabI)
This compound's primary antibacterial activity stems from its specific and potent inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FASII pathway, which is the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP product. By inhibiting FabI, this compound effectively halts the synthesis of fatty acids, which are essential precursors for the phospholipids that constitute the bacterial cell membrane. This disruption of membrane integrity ultimately leads to bacterial growth inhibition. The FASII pathway in bacteria is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals, providing a basis for the selective toxicity of this compound against bacterial cells.
Signaling Pathway Diagram
The following diagram illustrates the bacterial fatty acid synthesis (FASII) pathway and the point of inhibition by this compound.
Caption: Inhibition of FabI by this compound in the FASII pathway.
Quantitative Data
In Vitro Antibacterial Activity of this compound (CG-400549)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values of this compound against various clinical isolates of staphylococci.
Table 1: MIC of this compound against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| All S. aureus | 238 | - | - | 0.25 | [2] |
| Methicillin-susceptible S. aureus (MSSA) | - | - | - | 0.25 | [3] |
| Methicillin-resistant S. aureus (MRSA) | - | - | - | 0.25 | [3] |
| All S. aureus | 203 | 0.06 - 1.0 | 0.25 | 0.25 | [4] |
Table 2: MIC of this compound against Coagulase-Negative Staphylococci (CoNS)
| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| All CoNS | 51 | - | - | 1 | [2] |
| Methicillin-resistant CoNS (MRCNS) | - | 0.12 - 16 | - | 4 | [5] |
| Methicillin-susceptible CoNS (MSCNS) | - | 0.5 - 8 | - | 8 | [5] |
In Vivo Efficacy of this compound
This compound has demonstrated efficacy in a murine systemic infection model against S. aureus.
Table 3: In Vivo Efficacy of this compound against Systemic S. aureus Infection in Mice
| Administration Route | ED₅₀ (mg/kg) | Reference |
| Oral | 1.8 | [2] |
| Subcutaneous | 0.4 | [2] |
ED₅₀: The dose required to protect 50% of the infected mice from death.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound was evaluated using the 2-fold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Media: Mueller-Hinton agar.
-
Inoculum Preparation: Bacterial strains were grown for 18 hours at 37°C in tryptic soy broth and diluted. The final inoculum size applied to the agar surface was approximately 10⁴ colony-forming units (CFU) per spot.
-
Drug Preparation: this compound was serially diluted in the agar.
-
Incubation: Plates were incubated at 37°C for 18 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Time-Kill Assay
The bactericidal or bacteriostatic activity of this compound was assessed using a time-kill assay.
-
Methodology: The time-kill analyses were performed according to the methods outlined in CLSI document M26-A.
-
Procedure: S. aureus strains were exposed to this compound at concentrations of 1x, 2x, and 4x the MIC.
-
Results: this compound demonstrated bacteriostatic activity over a 24-hour period at all tested concentrations.[1][2][6]
In Vivo Systemic Infection Model
The in vivo efficacy of this compound was determined against systemic infections in mice.
-
Animal Model: Specific pathogen-free mice.
-
Infection: Mice were infected via intraperitoneal injection with a bacterial suspension containing 5% mucin. The inoculum was sufficient to cause death in 100% of untreated control mice within 48 hours.
-
Treatment: this compound was administered orally or subcutaneously at various doses one hour after infection.
-
Endpoint: The number of surviving mice was recorded daily for 7 days.
-
Data Analysis: The 50% effective dose (ED₅₀) was calculated using the Probit method.
Confirmation of Mechanism of Action: FabI Overexpression
The following workflow was used to confirm that FabI is the primary target of this compound.
Caption: Workflow for confirming FabI as the target of this compound.
Identification of Resistance Mechanism
The genetic basis of this compound resistance in S. aureus was elucidated through the following experimental approach.
Caption: Workflow for identifying the genetic basis of this compound resistance.
Resistance to this compound
Resistance to this compound in Staphylococcus aureus has been shown to arise from a specific point mutation in the fabI gene.[2] This mutation results in a single amino acid substitution, phenylalanine at position 204 to leucine (F204L).[1][3][6] This alteration in the FabI enzyme likely reduces the binding affinity of this compound, thereby conferring resistance.
Conclusion
This compound is a promising antibacterial candidate with a well-defined mechanism of action targeting the essential bacterial enzyme FabI. Its potent in vitro activity against a range of staphylococcal isolates, including multidrug-resistant strains, and its demonstrated in vivo efficacy, underscore its potential as a valuable addition to the arsenal of anti-MRSA agents. Further clinical development will be crucial in fully elucidating its therapeutic utility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Nilofabicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on Nilofabicin (formerly CG400549), a novel antibacterial agent. The document focuses on its core mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial evaluation.
Core Concepts: Mechanism of Action
This compound is a first-in-class antibacterial drug candidate that functions as a potent and specific inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for the elongation of fatty acid chains. This pathway is essential for the integrity of the bacterial cell membrane. By inhibiting FabI, this compound disrupts fatty acid biosynthesis, leading to bacterial growth inhibition and cell death. A key mutation conferring resistance to this compound has been identified as F204L in the FabI enzyme, confirming it as the primary target.[2]
In Vitro Efficacy
Early in vitro studies demonstrated this compound's potent activity against staphylococcal species, including strains resistant to other classes of antibiotics.
Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined against a range of clinical isolates, showing significant potency against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 238 | 0.12 | 0.25 |
| Coagulase-negative staphylococci | 51 | 0.5 | 1 |
| Methicillin-resistant S. aureus (MRSA) | Not Specified | Not Specified | 0.5 |
| Methicillin-susceptible S. aureus (MSSA) | Not Specified | Not Specified | 0.5 |
Data sourced from Park et al., 2007.[2]
Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time. At concentrations of 1x, 2x, and 4x the MIC, this compound exhibited bacteriostatic activity against S. aureus over a 24-hour period.[2]
In Vivo Efficacy
Preclinical in vivo studies in murine models of systemic infection were conducted to evaluate the efficacy of this compound.
| Animal Model | Infection Type | Pathogen | Administration Route | Efficacy Endpoint | Results |
| Mouse | Systemic Infection | Staphylococcus aureus | Oral & Subcutaneous | Protective Dose 50 (PD₅₀) | Effective |
Data summarized from Park et al., 2007.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early research of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was determined using the 2-fold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines, likely following the M07-A7 standard or a similar iteration.
Protocol:
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized, and cooled to 45-50°C in a water bath.
-
Drug Dilution Series: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of 2-fold dilutions are made in sterile deionized water or another appropriate diluent.
-
Plate Preparation: One part of each drug dilution is added to nine parts of molten MHA to achieve the final desired concentrations in the agar plates. The agar is mixed gently and poured into sterile petri dishes. A drug-free control plate is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown on a non-selective agar medium for 18-24 hours. Several colonies are used to inoculate a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted 1:10 to obtain a final inoculum concentration of 1-2 x 10⁷ CFU/mL.
-
Inoculation: The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator, delivering approximately 1-2 µL per spot (resulting in a final inoculum of 10⁴ CFU/spot).
-
Incubation: Plates are allowed to dry at room temperature before being inverted and incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Murine Systemic Infection Model
The in vivo efficacy of this compound was assessed in a murine model of systemic infection.
Protocol:
-
Animal Model: Specific pathogen-free mice (e.g., ICR strain), typically female, weighing 18-22g are used.
-
Infection: Staphylococcus aureus strains are grown in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The bacterial cells are washed and resuspended in sterile saline or broth containing 5% mucin to enhance virulence. Mice are infected via intraperitoneal injection with a bacterial suspension calculated to result in a lethal infection in untreated control animals.
-
Drug Administration: this compound is formulated for either oral (e.g., in 0.5% methylcellulose) or subcutaneous administration. Treatment is administered at specified time points post-infection (e.g., 1 and 6 hours).
-
Observation: Animals are observed for a defined period (e.g., 7 days) for mortality.
-
Endpoint Determination: The efficacy is determined by calculating the Protective Dose 50 (PD₅₀), which is the dose of the drug required to protect 50% of the infected mice from death.
Time-Kill Assay
The bactericidal or bacteriostatic effect of this compound was evaluated using a time-kill assay.
Protocol:
-
Inoculum Preparation: An overnight culture of S. aureus is diluted in fresh Mueller-Hinton Broth (MHB) to approximately 10⁶ CFU/mL.
-
Drug Exposure: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC). A growth control without the drug is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial 10-fold dilutions of the collected aliquots are made in sterile saline. A defined volume of each dilution is plated onto drug-free agar (e.g., MHA).
-
Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound compared to the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal, while a <3-log₁₀ reduction is considered bacteriostatic.
Early Clinical Development
This compound has undergone Phase I and Phase II clinical trials. Phase I trials in healthy volunteers were completed to assess safety, tolerability, and pharmacokinetics.[3] A Phase IIa exploratory study was also conducted in subjects with complications from methicillin-resistant Staphylococcus aureus infections.[2]
References
Nilofabicin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilofabicin (formerly CG400549) is a potent, first-in-class antibacterial agent characterized by its targeted activity against specific Gram-positive bacteria. As an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), this compound disrupts the crucial type II fatty acid synthesis (FAS-II) pathway, leading to bacterial growth inhibition. This document provides a comprehensive technical overview of this compound's antibacterial spectrum, detailing its in vitro activity through extensive Minimum Inhibitory Concentration (MIC) data. Furthermore, it outlines the experimental protocols for key assays and visualizes the drug's mechanism of action and experimental workflows through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antibacterial therapeutics.
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This compound emerges as a promising candidate in the ongoing search for novel antimicrobials. Its unique mechanism of action, targeting the FabI enzyme essential for fatty acid biosynthesis in certain bacteria, offers a differentiated approach compared to many existing antibiotic classes. This specificity of action results in a targeted antibacterial spectrum, primarily focused on staphylococcal species.
Antibacterial Spectrum of this compound
This compound exhibits a targeted spectrum of activity, demonstrating potent inhibition of staphylococci, including strains resistant to other classes of antibiotics.
In Vitro Activity Against Staphylococcus aureus
This compound has shown excellent in vitro activity against a large number of clinical isolates of Staphylococcus aureus, irrespective of their susceptibility to methicillin. The MIC90 for both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains is consistently low, indicating potent activity.[1][2]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | 238 | 0.06 - 1.0 | 0.25 | 0.25 |
| Methicillin-Susceptible S. aureus (MSSA) | 69 | - | - | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 169 | - | - | 0.25 |
| Vancomycin-Intermediate S. aureus (VISA) | 1 | 0.5 | - | - |
Table 1: In vitro activity of this compound against clinical isolates of Staphylococcus aureus.[1][2][3]
In Vitro Activity Against Coagulase-Negative Staphylococci (CoNS)
This compound is also active against Coagulase-Negative Staphylococci (CoNS), although with slightly higher MIC values compared to S. aureus.[2] Its activity is maintained against both methicillin-susceptible and methicillin-resistant CoNS.
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Coagulase-Negative Staphylococci (all) | 51 | 0.12 - 16 | - | 1 |
| Methicillin-Susceptible CoNS (MSCNS) | 15 | 0.5 - 8 | - | 8 |
| Methicillin-Resistant CoNS (MRCNS) | 36 | 0.12 - 16 | - | 4 |
Table 2: In vitro activity of this compound against clinical isolates of Coagulase-Negative Staphylococci.[1][4]
Spectrum of Inactivity
Preliminary in vitro studies have demonstrated that this compound lacks activity against a broad range of other bacteria. This includes other Gram-positive bacteria such as streptococci and enterococci, as well as Gram-negative bacteria. The targeted spectrum is a direct consequence of its mechanism of action, as some bacterial species, like Streptococcus pneumoniae and Enterococcus faecalis, utilize a different enoyl-ACP reductase enzyme (FabK) which is not inhibited by this compound.[4]
Gram-Positive Bacteria with No Susceptibility:
-
Streptococcus spp.
-
Enterococcus spp.
-
Listeria monocytogenes
-
Nocardia spp.
Gram-Negative Bacteria with No Susceptibility:
-
Escherichia coli
-
Klebsiella pneumoniae
-
Enterobacter cloacae
-
Citrobacter freundii
-
Serratia marcescens
-
Morganella morganii
-
Acinetobacter baumannii
-
Pseudomonas aeruginosa
-
Haemophilus influenzae
-
Neisseria gonorrhoeae
Mechanism of Action
This compound's antibacterial effect is derived from its specific inhibition of the enoyl-acyl carrier protein reductase (FabI).[5] FabI is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound effectively halts the production of essential fatty acids required for bacterial cell membrane synthesis and other vital cellular processes, ultimately leading to a bacteriostatic effect.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antibacterial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacterial isolates to this compound is determined using the broth microdilution or agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Serial Dilutions: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted this compound and the bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Assay
Time-kill assays are performed to assess the pharmacodynamic properties of this compound, specifically whether it exhibits bactericidal or bacteriostatic activity.
-
Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Addition of this compound: this compound is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The withdrawn aliquots are serially diluted in sterile saline and plated onto appropriate agar plates. The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction. Studies have shown that this compound exhibits bacteriostatic activity.[1]
FabI Inhibition Assay
The direct inhibitory effect of this compound on the FabI enzyme is quantified using a spectrophotometric assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the substrate crotonoyl-CoA, and the cofactor NADH.
-
Enzyme and Inhibitor Addition: Purified recombinant FabI enzyme is added to the reaction mixture. This compound at various concentrations is also added to measure its inhibitory effect.
-
Reaction Monitoring: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the absorbance data. The concentration of this compound that results in 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the reaction velocity against the inhibitor concentration.
Conclusion
This compound is a targeted antibacterial agent with potent in vitro activity against Staphylococcus aureus and coagulase-negative staphylococci, including multidrug-resistant strains. Its specific mechanism of action, the inhibition of the FabI enzyme in the bacterial fatty acid synthesis pathway, results in a narrow spectrum of activity, a desirable characteristic that may minimize the impact on the host's commensal microbiota. The data and protocols presented in this technical guide provide a foundational understanding of this compound's antibacterial properties, supporting its continued investigation and development as a potential therapeutic option for the treatment of challenging staphylococcal infections.
References
- 1. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
In Vitro Activity of Nilofabicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilofabicin (formerly CG400549) is a first-in-class antibacterial agent targeting the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway.[1][2][3] This targeted mechanism of action confers potent and specific activity against staphylococcal species, including multidrug-resistant strains, while sparing many other bacteria, including common members of the human microbiota. This guide provides a detailed summary of the in vitro activity of this compound, including quantitative susceptibility data, time-kill kinetics, and the underlying experimental protocols.
Mechanism of Action
This compound's primary antibacterial effect is achieved through the inhibition of enoyl-acyl carrier protein reductase (FabI).[1][2] FabI is a crucial enzyme in the bacterial fatty acid synthase II (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of bacterial cell membranes, leading to a cessation of growth and, in some instances, cell death. The low sequence homology between bacterial FabI and mammalian fatty acid synthesis enzymes suggests a high degree of selectivity for the bacterial target.[4]
In Vitro Susceptibility
This compound has demonstrated potent in vitro activity against a broad range of staphylococcal isolates, including strains resistant to other classes of antibiotics.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have consistently shown low MIC values for this compound against Staphylococcus aureus and coagulase-negative staphylococci (CoNS).
Table 1: In Vitro Activity of this compound (CG400549) Against Staphylococcal Isolates
| Organism (Number of Isolates) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus (238) | - | - | 0.25 | [1][2] |
| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | |
| Methicillin-Resistant S. aureus (MRSA) | - | - | - | |
| Coagulase-Negative Staphylococci (51) | - | - | 1.0 | [1][2] |
| Methicillin-Resistant CoNS (MRCNS) | 0.12 - 16 | - | 4.0 | [4] |
| Methicillin-Susceptible CoNS (MSCNS) | 0.5 - 8 | - | 8.0 | [4] |
Data from studies on clinical isolates. The activity of this compound was reported to be independent of methicillin susceptibility.[1][2]
Time-Kill Kinetics
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Against various strains of S. aureus, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and quinolone-resistant S. aureus (QRSA), this compound has been shown to exhibit bacteriostatic activity. At concentrations of 1x, 2x, and 4x the MIC, this compound maintained bacterial counts near the initial inoculum level over a 24-hour period, preventing further proliferation.[1][2]
Resistance Profile
Resistance to this compound in S. aureus has been linked to its specific target, the FabI enzyme.
-
Target Overexpression: Strains of S. aureus engineered to overexpress the FabI enzyme show an increased MIC to this compound, while their susceptibility to other antibiotics like oxacillin, erythromycin, and ciprofloxacin remains unchanged.[1][2] This confirms that the mode of action is via the inhibition of FabI.
-
Target-Site Mutations: Spontaneous resistant mutants of S. aureus selected in vitro have been found to harbor a specific amino acid substitution in the FabI protein, specifically a change from Phenylalanine to Leucine at position 204 (Phe-204 to Leu).[1][2]
Experimental Protocols
The in vitro activity data for this compound was generated following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).
MIC Determination: Agar Dilution Method
The in vitro activity of this compound was assessed using the 2-fold agar dilution method as described in CLSI document M07.[5][6]
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized, and cooled to 48-50°C in a water bath.
-
Antibiotic Dilution: A stock solution of this compound is prepared. Serial two-fold dilutions are made and added to aliquots of molten MHA to achieve the desired final concentrations.
-
Plate Pouring: The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify on a level surface. A growth control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Test organisms are grown overnight on a non-selective agar medium. A suspension of the bacterial culture is prepared in a suitable broth or saline and adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the growth control and proceeding from the lowest to the highest antibiotic concentration.
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
-
Endpoint Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth on the agar.
Time-Kill Assay
Time-kill kinetic studies were performed according to the guidelines outlined in the now-archived NCCLS (now CLSI) document M26-A.[7]
-
Inoculum Preparation: A starting bacterial suspension is prepared in a suitable broth (e.g., Tryptic Soy Broth) and adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup: Flasks containing broth with this compound at concentrations of 1x, 2x, and 4x the predetermined MIC are prepared. A growth control flask without any antibiotic is also included.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each flask. The flasks are then incubated at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.
-
Quantification: The samples are serially diluted in sterile saline. A measured volume of each dilution is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of this compound and the growth control. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum count, while bactericidal activity is a ≥3-log₁₀ reduction (99.9% kill).
Conclusion
This compound demonstrates potent and specific in vitro activity against Staphylococcus aureus and coagulase-negative staphylococci, including drug-resistant phenotypes. Its novel mechanism of action, targeting the FabI enzyme in the fatty acid synthesis pathway, makes it a promising candidate for the treatment of staphylococcal infections. The bacteriostatic nature of the compound, combined with a well-defined resistance profile related to target-site mutations, provides a solid foundation for its continued clinical development.
References
- 1. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Unlocking a New Frontier in Antibacterial Therapy: A Technical Guide to Nilofabicin Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent development of novel therapeutics with new mechanisms of action. Nilofabicin (formerly CG400549) emerges as a promising first-in-class antibacterial agent, offering a new strategy in the fight against these formidable pathogens. This technical guide provides an in-depth exploration of the target validation studies for this compound, detailing its mechanism of action, presenting key quantitative data, and outlining the experimental protocols that underpin its development.
This compound is a potent and selective inhibitor of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2] This pathway is essential for bacterial membrane biogenesis and is sufficiently distinct from the mammalian fatty acid synthesis I (FASI) system, making FabI an attractive target for selective antibacterial therapy. This guide will delve into the scientific evidence that validates FabI as the primary target of this compound and establishes the compound's therapeutic potential.
Mechanism of Action: Inhibition of FabI
This compound exerts its antibacterial effect by specifically binding to and inhibiting the activity of FabI.[1] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) substrate. By blocking this step, this compound disrupts the production of essential fatty acids, leading to the cessation of bacterial cell membrane synthesis and ultimately, bacterial growth inhibition. The bacteriostatic nature of this compound has been confirmed in time-kill studies.
The specificity of this compound for FabI is a cornerstone of its target validation. Evidence for this includes a significant increase in the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a Staphylococcus aureus strain that overexpresses FabI. This demonstrates that an increased level of the target enzyme can overcome the inhibitory effect of the drug, a classic indicator of a specific drug-target interaction.
Signaling Pathway of FabI in Bacterial Fatty Acid Synthesis
Caption: The bacterial fatty acid synthesis II (FASII) pathway and the inhibitory action of this compound on FabI.
Quantitative Data Summary
The following tables summarize the key quantitative data that validate the antibacterial activity and target engagement of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FabI
| Parameter | Value | Reference Organism |
| IC50 | Not explicitly reported in reviewed literature. Determination via enzyme inhibition assay is a key validation step. | Staphylococcus aureus |
| Ki | Not explicitly reported in reviewed literature. | Staphylococcus aureus |
Note: While specific IC50 and Ki values for this compound were not found in the reviewed public literature, the primary validation of its on-target activity comes from genetic studies (FabI overexpression) and its potent, specific antibacterial profile.
Table 2: In Vitro Antibacterial Activity of this compound (CG400549)
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.25 | 0.25 |
| Staphylococcus aureus | General Clinical Isolates | - | 0.5 |
| Coagulase-Negative Staphylococci | Methicillin-Resistant | - | 1.0 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments in this compound's target validation.
FabI Enzyme Inhibition Assay
This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of FabI.
Materials:
-
Purified recombinant S. aureus FabI enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Crotonyl-CoA (Substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM MES, pH 6.5)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of test concentrations.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of NADH (e.g., 50 µM)
-
Varying concentrations of this compound
-
-
Initiate the enzymatic reaction by adding a fixed concentration of purified FabI enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme binding.
-
Start the reaction by adding a fixed concentration of the substrate, crotonyl-CoA (e.g., 25 µM).
-
Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains to be tested (e.g., MRSA, MSSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum concentration of approximately 2.5 x 105 CFU/mL and a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.
In Vivo Efficacy Assessment: Murine Systemic Infection Model
This animal model is used to evaluate the in vivo efficacy of this compound in treating a systemic infection caused by MRSA.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or Swiss Webster)
-
A virulent strain of MRSA
-
This compound formulated for oral or parenteral administration
-
Vehicle control (the formulation without this compound)
-
Tryptic Soy Broth (TSB) for bacterial culture
-
Sterile saline
-
Syringes and needles
Procedure:
-
Culture the MRSA strain overnight in TSB, then dilute to the desired concentration in sterile saline to achieve the target inoculum.
-
Induce a systemic infection in mice by intraperitoneal or intravenous injection of the MRSA suspension (e.g., 1 x 107 CFU/mouse).
-
At a predetermined time post-infection (e.g., 1 hour), begin treatment with this compound. Administer the compound via the desired route (e.g., oral gavage or subcutaneous injection) at various dose levels. A control group should receive the vehicle only.
-
Administer treatment at specified intervals for a defined period (e.g., once or twice daily for 3-7 days).
-
Monitor the mice daily for signs of illness and mortality for a period of 7-14 days.
-
The primary endpoint is the survival rate of the mice. The 50% effective dose (ED50), the dose that protects 50% of the infected mice from death, can be calculated.
-
Secondary endpoints can include bacterial burden in target organs (e.g., kidneys, spleen). At the end of the study, euthanize surviving mice, aseptically remove organs, homogenize the tissue, and perform serial dilutions for colony forming unit (CFU) counting on appropriate agar plates.
Visualizing the Target Validation Workflow
The process of validating a drug target like FabI for a new antibiotic such as this compound is a logical and stepwise progression from initial discovery to preclinical and clinical confirmation.
Target Validation Workflow for this compound
References
The Pharmacokinetics of Nilofabicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilofabicin (formerly CG400549) is a first-in-class antibacterial agent targeting the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This specificity of action makes it a promising candidate for the treatment of infections caused by resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in the development of novel antimicrobial therapies.
Introduction
The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. This compound emerges as a significant contender in this landscape. By inhibiting FabI, this compound disrupts the synthesis of bacterial cell membranes, leading to a bacteriostatic effect against susceptible pathogens.[1] Understanding the pharmacokinetic profile of this compound is paramount for its successful clinical development, guiding dose selection, and predicting therapeutic efficacy and potential toxicity. This document synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Preclinical Pharmacokinetics
In Vivo Efficacy in a Murine Systemic Infection Model
The primary preclinical data for this compound comes from a study by Park et al. (2007), which evaluated its efficacy in a mouse model of systemic infection. The 50% effective dose (ED50) was determined for both oral and subcutaneous administration routes against various strains of Staphylococcus aureus.[1]
Table 1: In Vivo Efficacy (ED50) of this compound in a Mouse Systemic Infection Model
| Bacterial Strain | Administration Route | ED50 (mg/kg) |
| S. aureus Smith | Oral | 10.36 |
| S. aureus Smith | Subcutaneous | 34.45 |
| Methicillin-Resistant S. aureus (MRSA) | Oral | 5.12 |
| Methicillin-Resistant S. aureus (MRSA) | Subcutaneous | 25.93 |
Data sourced from Park et al. (2007) as cited in other publications.[1]
Experimental Protocol: Murine Systemic Infection Model
While the specific protocol from the Park et al. (2007) study is not publicly available, a general methodology for a murine systemic S. aureus infection model can be described as follows. This protocol is a composite based on standard practices in the field.[2][3][4][5]
Objective: To determine the in vivo efficacy of this compound against systemic Staphylococcus aureus infection in mice.
Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
Infection:
-
S. aureus strains are grown in an appropriate medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to a predetermined concentration (e.g., 1 x 10⁸ CFU/mL).
-
Mice are infected via intraperitoneal or intravenous injection with a bacterial suspension calculated to induce a lethal infection.
Drug Administration:
-
This compound is formulated for oral gavage or subcutaneous injection.
-
Treatment is initiated at a specified time point post-infection (e.g., 1 hour).
-
Various doses of this compound are administered to different groups of mice.
Efficacy Assessment:
-
Mice are monitored for a defined period (e.g., 7-14 days) for survival.
-
The ED50, the dose required to protect 50% of the animals from lethal infection, is calculated using appropriate statistical methods.
Figure 1: Generalized workflow for a murine systemic infection model to evaluate antibiotic efficacy.
Clinical Pharmacokinetics
This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase I Clinical Trial
A Phase I clinical trial was completed in the Netherlands with healthy volunteers. The study assessed the safety and pharmacokinetics of this compound administered as an oral tablet.[6] While the completion of this trial has been reported, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed.
Phase IIa Clinical Trial (NCT01593761)
A Phase IIa, open-label, exploratory study was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in subjects with complicated acute bacterial skin and skin structure infections (cABSSSI) caused by MRSA.[7]
Table 2: Dosing Regimen in the Phase IIa Clinical Trial of this compound
| Parameter | Value |
| Drug | This compound (CG400549) |
| Dosage | 960 mg |
| Route of Administration | Oral |
| Frequency | Once daily |
| Duration | 10 to 14 days |
| Patient Population | Patients with cABSSSI due to MRSA |
Data sourced from ClinicalTrials.gov NCT01593761.[7]
Similar to the Phase I trial, detailed quantitative pharmacokinetic data from this study have not been published. The study protocol indicates that plasma concentrations of this compound were analyzed.[7]
Mechanism of Action: Inhibition of the FASII Pathway
This compound's mechanism of action is the targeted inhibition of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. This pathway is essential for the biosynthesis of fatty acids, which are crucial components of bacterial cell membranes. The inhibition of FabI disrupts this process, leading to the cessation of bacterial growth.
Figure 2: The bacterial fatty acid synthesis (FASII) pathway and the site of this compound's inhibitory action.
Metabolism and Excretion
Specific studies detailing the metabolic pathways and excretion routes of this compound are not currently available in the public domain. However, based on general principles of drug metabolism, it is anticipated that this compound, as a small molecule, undergoes hepatic metabolism, likely involving cytochrome P450 (CYP) enzymes, followed by renal and/or biliary excretion.
General Principles of Drug Metabolism
Drug metabolism primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH). Oxidation, reduction, and hydrolysis are the most common Phase I reactions, primarily catalyzed by CYP enzymes.[8][9][10]
-
Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite. This process increases water solubility, facilitating excretion.[10][11]
General Principles of Drug Excretion
The primary routes of drug and metabolite excretion from the body are through the kidneys (renal excretion) into the urine and through the liver (biliary excretion) into the feces.[11][12][13]
-
Renal Excretion: Water-soluble compounds are efficiently filtered by the glomerulus and excreted in the urine.[12][13]
-
Biliary Excretion: Larger molecules and conjugated metabolites are often actively transported into the bile and subsequently eliminated in the feces.[12]
Figure 3: A generalized logical flow of drug metabolism and excretion pathways.
Conclusion
This compound represents a promising new class of antibiotics with a targeted mechanism of action against bacterial FabI. Preclinical studies have demonstrated its efficacy in mouse models of systemic infection. While it has progressed through early-stage clinical trials, detailed human pharmacokinetic data remains to be published. Further elucidation of its metabolic fate and excretion pathways will be crucial for its continued development and eventual clinical application. This guide provides a summary of the currently available information and a framework for understanding the pharmacokinetic properties of this novel antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Drugs and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role Of The Liver In Drug Metabolism [resources.wfsahq.org]
- 10. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. m.youtube.com [m.youtube.com]
Navigating the Crucial Waters of Drug Development: A Technical Guide to the Solubility and Stability of Nilofabicin
For Immediate Release
A comprehensive technical guide exploring the critical physicochemical properties of the investigational antibiotic, Nilofabicin. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the solubility and stability characteristics that are paramount to its successful formulation and clinical application.
This compound, a promising novel antibiotic, is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] It has demonstrated significant in vitro activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3] As with any new chemical entity destined for therapeutic use, a thorough understanding of its solubility and stability is fundamental to the development of a safe, effective, and stable pharmaceutical product. This guide synthesizes the currently available data on this compound's physicochemical properties and outlines the standard methodologies for their evaluation.
Section 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasible routes of administration and formulation strategies.[4] Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.
Aqueous and Solvent Solubility
Quantitative data on the aqueous solubility of this compound across a range of physiologically relevant pH values is not extensively published in publicly available literature. However, some information regarding its solubility in organic solvents and specific formulation vehicles has been reported.
Table 1: Reported Solubility Data for this compound
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (293.74 mM) | Ultrasonic assistance may be required.[5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.34 mM) | Clear solution; saturation point not specified. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.34 mM) | Clear solution; saturation point not specified. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.34 mM) | Clear solution; saturation point not specified. |
This table summarizes the publicly available solubility data for this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of assessing the solubility of a compound in various media.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Section 2: Stability Profile of this compound
Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products that could impact safety and efficacy. Stability studies are typically conducted under various stress conditions to accelerate degradation and elucidate degradation pathways.[6][7]
Storage and Handling
For laboratory use, stock solutions of this compound are recommended to be stored under specific conditions to maintain their integrity.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Light Conditions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
This table outlines the recommended storage conditions for this compound stock solutions to minimize degradation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8] While specific data for this compound is not publicly available, a typical forced degradation study would involve subjecting the drug substance to the following conditions:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at room and/or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Exposure to light sources according to ICH Q1B guidelines.[6]
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation and separate it from its degradation products.[9][10]
Logical Flow: Development of a Stability-Indicating HPLC Method
References
- 1. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid stability of the kinetically stable alkaline serine protease possessing polyproline II fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Determination of Nilofabicin Minimum Inhibitory Concentration (MIC)
Introduction
Nilofabicin (formerly CG-400549) is a novel antibacterial agent that demonstrates potent activity primarily against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme.[3][4][5] FabI is a critical enzyme in the type II fatty acid synthesis (FASII) pathway, which is essential for producing the fatty acids required for bacterial cell membrane construction.[6] By blocking this pathway, this compound disrupts membrane integrity, leading to bacterial cell death.[6]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[7][8] Determining the MIC is a fundamental in-vitro susceptibility testing method used in drug discovery and clinical microbiology to:
-
Evaluate the potency of new antimicrobial agents.
-
Monitor the emergence of resistant strains.
-
Provide essential data for establishing therapeutic dosage regimens.
This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Mechanism of Action
This compound selectively targets and inhibits the FabI enzyme within the bacterial cytoplasm. This action halts the final, rate-limiting step in the fatty acid elongation cycle, preventing the synthesis of essential lipids for the bacterial cell membrane.[6] The disruption of this pathway is bactericidal.[6]
Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.
Protocol: this compound MIC Assay by Broth Microdilution
This protocol follows the reference method for antimicrobial susceptibility testing as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][10]
Materials and Reagents
-
This compound (CG-400549) analytical grade powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC® 29213™ as a quality control strain)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL)
-
Plate incubator (35°C ± 2°C)
Preparation of Solutions
2.1. This compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Prepare a high-concentration stock solution (e.g., 1280 µg/mL) in 100% DMSO. Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[4]
2.2. Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB. A common dilution is 1:100 (e.g., 0.1 mL into 9.9 mL of CAMHB) to yield ~1 x 10⁶ CFU/mL.[8] This will be the final working inoculum. The final concentration in the wells after inoculation will be approximately 5 x 10⁵ CFU/mL.
Broth Microdilution Procedure
-
Plate Setup: Label a sterile 96-well plate. Wells in column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Broth Dispensing: Add 100 µL of sterile CAMHB to all wells from column 2 to column 12.
-
Drug Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a starting concentration of 64 µg/mL in column 1, add the appropriate volume of stock to CAMHB.
-
Add 200 µL of this starting this compound concentration to all wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2.
-
Mix the contents of column 2 by pipetting up and down several times.
-
Continue this 2-fold serial dilution across the plate to column 10.
-
After mixing column 10, discard the final 100 µL. This results in a drug concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation:
-
Pour the working inoculum (~1 x 10⁶ CFU/mL) into a sterile reagent reservoir.
-
Using a multichannel pipette, add 100 µL of the working inoculum to wells from column 1 to column 11. Do not add bacteria to column 12 (sterility control).
-
This step dilutes the drug concentrations by half, achieving the final test concentrations, and brings the final inoculum in each well to approximately 5 x 10⁵ CFU/mL.[8]
-
-
Incubation: Cover the plate with a lid and incubate at 35°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
Place the microtiter plate on a reading stand or a dark, non-reflective surface.
-
Observe the sterility control (column 12), which should show no growth (clear).
-
Observe the growth control (column 11), which should show distinct turbidity or a pellet of growth at the bottom of the well.
-
Examine the test wells (columns 1-10) for bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation: this compound In-Vitro Activity
The following table summarizes the reported MIC values for this compound against various Staphylococcus aureus strains.
| Bacterial Species | Strain Type | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | All Strains | 203 | 0.25 | 0.25 | 0.06 - 1.0 | [12] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 0.5 | - | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 0.5 | - | [4] |
-
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.
-
MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.[4]
References
- 1. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for Nilofabicin (CG-400549)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental antibiotic Nilofabicin (formerly CG-400549), including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental procedures. This compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FAS-II) pathway essential for the survival of many pathogenic bacteria.[1][2][3] It is being investigated for its efficacy against drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Mechanism of Action
This compound targets and inhibits the FabI enzyme, which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[1][3] This inhibition disrupts the bacterial cell membrane synthesis, leading to a bacteriostatic effect.[6] The selectivity of this compound for the bacterial FabI enzyme over its mammalian counterpart makes it a promising candidate for antimicrobial therapy.[3]
Caption: Simplified signaling pathway of this compound's mechanism of action.
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a range of staphylococcal isolates, including strains resistant to other classes of antibiotics.
| Bacterial Species | Number of Isolates | MIC90 (mg/L) | Reference |
| Staphylococcus aureus | 238 | 0.25 | [6] |
| Coagulase-negative staphylococci | 51 | 1 | [6] |
| Methicillin-resistant S. aureus (MRSA) | - | 0.5 | [7] |
| Methicillin-susceptible S. aureus (MSSA) | - | 0.5 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are based on established methodologies and findings from research on this compound and other FabI inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of this compound against bacterial isolates.
Materials:
-
This compound (CG-400549)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85%)
-
Bacterial cultures (e.g., S. aureus)
-
Sterile petri dishes
-
Incubator (35-37°C)
-
McFarland standard 0.5
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Agar Plates:
-
Melt MHA and cool to 45-50°C.
-
Prepare a series of two-fold dilutions of this compound in molten MHA to achieve final concentrations ranging from 0.008 to 128 mg/L.
-
Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1.5 x 10^7 CFU/mL.
-
-
Inoculation: Spot-inoculate 1-2 µL of the prepared bacterial suspension onto the surface of each agar plate, including the control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
MHA plates
-
Sterile saline
Procedure:
-
Inoculum Preparation: Dilute an overnight bacterial culture in fresh CAMHB and incubate until it reaches the early logarithmic phase of growth (OD600 ≈ 0.2-0.3). Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in multiple sterile tubes.
-
Drug Addition: Add this compound to the tubes at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.[8]
In Vivo Efficacy in a Murine Systemic Infection Model
This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic infection.
Materials:
-
This compound formulated for in vivo administration (e.g., in a sterile, non-toxic vehicle).[9][10]
-
Specific pathogen-free mice (e.g., ICR or Swiss Webster).[8]
-
Bacterial culture for infection
-
Sterile saline and syringes
-
Animal housing and care facilities in accordance with institutional guidelines.
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3-5 days before the experiment.
-
Infection:
-
Prepare an inoculum of the test bacterium (e.g., S. aureus) in sterile saline. The concentration will depend on the virulence of the strain and the desired infection severity.
-
Induce a systemic infection by intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension.
-
-
Drug Administration:
-
At a specified time post-infection (e.g., 1 hour), administer this compound to different groups of mice.
-
Test various doses and routes of administration (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.
-
The dosing regimen may involve single or multiple administrations over a period of days.
-
-
Monitoring: Observe the animals for signs of morbidity and mortality daily for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis:
-
The primary endpoint is typically the survival rate of the animals.
-
Secondary endpoints can include determining the bacterial load in target organs (e.g., kidneys, spleen, liver) at the end of the study. This is done by homogenizing the tissues and plating serial dilutions to determine CFU/gram of tissue.
-
-
Data Analysis: Compare the survival curves of the treated groups with the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Compare bacterial loads between groups.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Nilofabicin in In Vivo Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Nilofabicin (formerly CG-400549), a novel inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). The protocols detailed below are based on published studies and are intended to guide researchers in the evaluation of this compound in a murine systemic infection model for Staphylococcus aureus.
Mechanism of Action
This compound targets and inhibits FabI, a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This inhibition disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. The specificity of this compound for the bacterial FabI enzyme makes it a promising candidate for a new class of antibiotics with a focused spectrum of activity.[1]
In Vivo Efficacy of this compound
This compound has demonstrated potent in vivo activity against systemic infections caused by various strains of Staphylococcus aureus, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and quinolone-resistant (QRSA) strains. The efficacy has been established in a murine systemic infection model, with effectiveness observed following both subcutaneous and oral administration.[1]
Summary of In Vivo Efficacy Data (ED50)
The following table summarizes the 50% effective dose (ED50) of this compound required to protect mice from lethal systemic infections induced by different S. aureus strains.
| Staphylococcus aureus Strain | Strain Type | Administration Route | ED50 (mg/kg) | 95% Confidence Limits |
| S. aureus Giorgio | MSSA | Subcutaneous | 4.38 | 2.52–7.62 |
| Oral | 18.85 | 11.02–32.25 | ||
| S. aureus P197 | MRSA | Subcutaneous | 5.12 | 2.94–8.92 |
| Oral | 25.83 | 15.11–44.17 | ||
| S. aureus B1588 | MRSA | Subcutaneous | 10.36 | 6.06–17.71 |
| Oral | 34.45 | 20.15–58.71 | ||
| S. aureus P128 | QRSA | Subcutaneous | 6.25 | 3.63–10.75 |
| Oral | 28.91 | 16.91–49.43 |
Data sourced from Park et al., 2007.[1]
Pharmacokinetic Profile
| Parameter | Value |
| Cmax (Maximum Concentration) | Data not available |
| Tmax (Time to Cmax) | Data not available |
| AUC (Area Under the Curve) | Data not available |
| t1/2 (Half-life) | Data not available |
| Bioavailability (Oral) | Sufficient for efficacy |
| Bioavailability (Subcutaneous) | Sufficient for efficacy |
Protocol: Murine Systemic Infection Model for S. aureus
This protocol outlines the procedure for establishing a lethal systemic S. aureus infection in mice to evaluate the therapeutic efficacy of this compound.
Materials
-
Animals: Specific pathogen-free (SPF) female ICR mice (or equivalent), 4-5 weeks old.
-
Bacterial Strains: Staphylococcus aureus strains of interest (e.g., MSSA, MRSA).
-
Reagents:
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Sterile 0.9% saline
-
5% (w/v) Mucin from porcine stomach, Type III (or equivalent)
-
This compound (CG-400549)
-
Vehicle for this compound (e.g., sterile water, 0.5% carboxymethylcellulose)
-
-
Equipment:
-
Syringes (1 mL) with appropriate gauge needles for injection
-
Oral gavage needles
-
Standard animal housing and husbandry equipment
-
Spectrophotometer
-
Incubator (37°C)
-
Experimental Procedure
2.1. Animal Acclimatization
-
House mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least 5-7 days prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
Monitor animal health daily.
2.2. Preparation of Bacterial Inoculum
-
Streak the desired S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Harvest the bacterial cells by centrifugation and wash them with sterile saline.
-
Resuspend the bacterial pellet in sterile saline to a desired optical density (OD). The final concentration should be determined by serial dilution and plate counting to establish the lethal dose.
-
Immediately before injection, mix the bacterial suspension with an equal volume of 5% mucin solution to enhance virulence. The final inoculum should be sufficient to cause 100% mortality in untreated control mice within 48 hours.[1]
2.3. Systemic Infection
-
Randomly assign mice to treatment and control groups.
-
Administer the bacterial inoculum intraperitoneally (IP) to each mouse. The typical injection volume is 0.5 mL.
2.4. This compound Administration
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
One hour post-infection, administer this compound to the treatment groups either orally (via gavage) or subcutaneously.
-
Administer the vehicle alone to the control group using the same route and volume.
-
A range of doses should be tested to determine the ED50.
2.5. Monitoring and Endpoint
-
Monitor the mice for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and mortality at regular intervals for at least 7 days post-infection.
-
Record the number of surviving animals in each group.
-
The primary endpoint is survival. The ED50, the dose that protects 50% of the animals from lethal infection, can be calculated using statistical methods such as the Probit analysis.[1]
Data Analysis
The ED50 and its 95% confidence intervals should be calculated from the survival data using appropriate statistical software. Survival curves can be generated using the Kaplan-Meier method and compared using the log-rank test.
Conclusion
The provided data and protocols demonstrate that this compound is a potent antibacterial agent with significant in vivo efficacy against a range of clinically relevant S. aureus strains. The murine systemic infection model is a robust and reproducible method for evaluating the therapeutic potential of this compound and similar compounds. Further studies to elucidate the detailed pharmacokinetic and pharmacodynamic profile of this compound will be crucial for its continued development.
References
Application Notes and Protocols for the Quantification of Nilofabicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilofabicin (formerly known as CG400549) is a novel antibacterial agent that demonstrates potent activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis pathway.[1][2][3] The development of robust and reliable analytical methods for the quantification of this compound in various matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the recommended analytical methods for this compound quantification is presented below.
| Method | Principle | Typical Application | Key Advantages |
| HPLC-UV | Reversed-phase chromatography with UV detection. | Quantification in bulk drug and pharmaceutical formulations. | Simple, cost-effective, widely available. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Quantification in biological matrices (plasma, serum, tissue). | High sensitivity, high selectivity, suitable for complex matrices. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the quantification of this compound in bulk pharmaceutical substances and finished product.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution. A common starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (a common wavelength for similar compounds is around 254 nm or 280 nm).[4]
-
Injection Volume: 10 µL.[4]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation (Bulk Drug): Prepare a solution of the bulk drug in the mobile phase at a concentration within the calibration range.
-
Sample Preparation (Pharmaceutical Formulation): For tablets or capsules, grind the contents to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in a known volume of mobile phase. Sonicate and filter the solution before injection.
3. Method Validation Parameters (Illustrative):
The following table summarizes typical validation parameters for an HPLC method, based on common acceptance criteria from guidelines like the International Council for Harmonisation (ICH).
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be determined based on application | 1 - 100 |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 2% | Intraday: < 1.5%; Interday: < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | ~0.3 |
| Specificity | No interference from excipients or degradation products. | Peak purity index > 0.999 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution program should be optimized for the separation of this compound and an internal standard.
-
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor to product ion transitions for this compound and the internal standard (IS) must be determined by infusing the pure compounds into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
3. Method Validation Parameters (Illustrative):
The following table presents typical validation parameters for an LC-MS/MS bioanalytical method, based on FDA guidance.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | S/N > 10, %RSD < 20%, Accuracy ±20% | 1 |
| Precision (%RSD) | Within-run: ≤ 15%; Between-run: ≤ 15% | Within-run: < 10%; Between-run: < 12% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -8% to +10% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
Visualizations
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Caption: Mechanism of action of this compound.
References
- 1. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Application Notes and Protocols for Nilofabicin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Nilofabicin stock solutions for research and development purposes.
Physicochemical and Solubility Data
This compound, also known as CG-400549, is an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] It is being investigated for its potential against drug-resistant bacteria.[2] Accurate preparation of stock solutions is critical for reliable experimental results.
A summary of this compound's relevant physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Synonyms | CG-400549, CG549 | [3][4][5] |
| Molecular Formula | C₁₉H₂₀N₂O₂S | [1][2][5][6] |
| Molecular Weight | 340.44 g/mol | [1][4][5][6] |
| Appearance | White to off-white solid | [1] |
| Solubility (in vitro) | DMSO: ≥ 95 mg/mL (279.05 mM) | [1][6] |
| Solubility (in vivo) | In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL (7.34 mM) | [1][6] |
| In 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (7.34 mM) | [1] | |
| In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (7.34 mM) | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for in vitro applications.
-
Preparation: Don appropriate PPE. Ensure the work area, particularly the analytical balance, is clean and calibrated.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.04 mg of this compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO for best results.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the this compound does not fully dissolve, place the tube in an ultrasonic bath.[1][6][7][8][9] Sonicate in short bursts, monitoring the solution until all solid has dissolved. Gentle heating to 37°C can also aid dissolution.[8][9]
-
Aliquotting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][8]
-
Storage Conditions:
Safety Precautions
-
Handle this compound powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions.
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound inhibits the bacterial fatty acid synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. CG 400549 | C19H20N2O2S | CID 11844916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. labsolu.ca [labsolu.ca]
- 8. glpbio.com [glpbio.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. chemicea.com [chemicea.com]
Application Notes and Protocols for Cell Culture Assays with Nilofabicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of Nilofabicin (formerly CG-400549), a novel antibacterial agent. This compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the type II fatty acid biosynthesis (FASII) pathway. This pathway is essential for bacterial survival, making it an attractive target for antimicrobial drug development.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting FabI. This enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. By blocking this step, this compound disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, ultimately leading to bacteriostasis.
Application Notes and Protocols for Studying Bacterial Fatty Acid Synthesis with Nilofabicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilofabicin (also known as CG-400549) is a potent, narrow-spectrum antibacterial agent that targets the type II fatty acid synthesis (FAS-II) pathway in bacteria.[1][2] This pathway is essential for bacterial membrane biogenesis and the synthesis of precursors for vital cellular components, making it an attractive target for novel antibiotics.[3][4][5][6] this compound specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the elongation cycle of fatty acid synthesis.[1][7] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study bacterial fatty acid synthesis.
Mechanism of Action
The bacterial FAS-II pathway is a dissociated system of enzymes, in contrast to the large, multifunctional fatty acid synthase (FAS-I) found in mammals, offering a window for selective toxicity.[8][9] The FAS-II pathway is responsible for the elongation of fatty acids through a repeating four-step cycle. This compound specifically targets and inhibits FabI, which catalyzes the final reduction step in the elongation cycle, converting enoyl-ACP to acyl-ACP.[1][10] Inhibition of FabI disrupts the synthesis of fatty acids, leading to the cessation of bacterial growth and cell death.
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | MIC90: 0.5 | [7][11] |
Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain, following general guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)[11]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[15]
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a positive control (no this compound) and a negative control (medium only).
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14] This can be achieved by adjusting the optical density (OD) at 600 nm.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. The final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[14]
-
-
MIC Determination:
Protocol 2: FabI Enzyme Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against the FabI enzyme.
Materials:
-
Purified FabI enzyme
-
This compound stock solution
-
Crotonyl-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADPH solution
-
This compound dilution (or buffer for control)
-
Purified FabI enzyme
-
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate, crotonyl-CoA, to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve. The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.
-
Visualizations
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway highlighting the inhibitory target of this compound.
Caption: Experimental workflow for evaluating this compound's antibacterial activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening with Nilofabicin for Antibacterial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilofabicin (formerly CG400549) is a first-in-class, small-molecule antibacterial agent that demonstrates potent activity against various strains of staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the fatty acid synthesis (FASII) pathway.[2][3] The essentiality and conservation of the FabI enzyme in many pathogenic bacteria make it an attractive target for the development of new antibiotics. This document provides detailed protocols and data for utilizing this compound in high-throughput screening (HTS) campaigns, either as a control compound for discovering new FabI inhibitors or for screening against panels of clinical isolates.
Mechanism of Action
This compound targets and inhibits the FabI enzyme, which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis in bacteria.[2] By blocking this pathway, this compound prevents the production of essential fatty acids required for building bacterial cell membranes, leading to a bacteriostatic effect.[2]
Caption: Mechanism of action of this compound in the bacterial FASII pathway.
Quantitative Data: In Vitro Antibacterial Activity
This compound has demonstrated potent activity against a wide range of staphylococcal isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of CG400549 (this compound) against various strains.
| Organism | Number of Isolates | Resistance Profile | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| S. aureus | 238 | Mixed | - | 0.25 | [2] |
| Coagulase-negative staphylococci | 51 | Mixed | - | 1 | [2] |
| Methicillin-susceptible S. aureus (MSSA) | - | - | - | 0.25 | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | - | - | 0.25 | [2] |
Experimental Protocols
This section outlines protocols for a high-throughput screening campaign to identify novel antibacterial agents targeting FabI, using this compound as a positive control.
Protocol 1: Primary HTS for Bacterial Growth Inhibition
This assay is designed to rapidly screen large compound libraries for general inhibitors of bacterial growth.
Objective: To identify compounds that inhibit the growth of a target bacterial strain (e.g., S. aureus).
Materials:
-
Bacterial Strain: S. aureus (e.g., ATCC 29213).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Assay Plates: 384-well, clear-bottom, sterile microplates.
-
Compound Library: Test compounds dissolved in DMSO.
-
Control Compounds: this compound (positive control), DMSO (negative control).
-
Reagents: Resazurin (e.g., AlamarBlue™).
-
Equipment: Automated liquid handler, microplate incubator, microplate reader (fluorescence).
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Dilute the overnight culture in fresh MHB to achieve a final density of ~5 x 10⁵ CFU/mL for the assay.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler (e.g., Echo 555), dispense 50 nL of each test compound from the library into the wells of a 384-well plate.
-
Dispense 50 nL of this compound (stock solution for a final concentration of 4x MIC) into positive control wells.
-
Dispense 50 nL of DMSO into negative control wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial suspension to each well.
-
Seal the plates and incubate at 37°C for 16-18 hours without shaking.
-
-
Signal Detection:
-
Add 5 µL of Resazurin solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (Signal_Negative_Control - Signal_Test_Compound) / (Signal_Negative_Control - Signal_Positive_Control)
-
Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered "hits".
-
Protocol 2: Secondary Assay - Target-Based FabI Inhibition
This protocol is designed to confirm if the hits from the primary screen act by inhibiting the FabI enzyme.
Objective: To determine if hit compounds inhibit purified FabI enzyme activity.
Materials:
-
Enzyme: Purified recombinant S. aureus FabI.
-
Substrate: Trans-2-octenoyl-ACP.
-
Cofactor: NADPH.
-
Buffer: 100 mM Sodium Phosphate, pH 7.5.
-
Assay Plates: 384-well, UV-transparent microplates.
-
Control Compounds: this compound (positive control), DMSO (negative control).
-
Equipment: Automated liquid handler, microplate spectrophotometer.
Methodology:
-
Assay Preparation:
-
Dispense 50 nL of hit compounds (from a dose-response plate) into the wells of a 384-well plate.
-
Add 25 µL of a solution containing FabI enzyme and NADPH in the assay buffer.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add 25 µL of the substrate (trans-2-octenoyl-ACP) to each well to start the reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Hits with confirmed activity against FabI can then proceed to further characterization.
-
Caption: High-throughput screening workflow for discovering FabI inhibitors.
References
Application Notes and Protocols for Assessing Nilofabicin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing bacterial resistance to Nilofabicin, a potent inhibitor of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. The protocols outlined below cover phenotypic susceptibility testing and genotypic analysis of resistance mechanisms.
I. Introduction to this compound and Resistance
This compound (formerly CG-400549) is an experimental antibiotic that targets the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a crucial component of the type II fatty acid synthesis (FASII) pathway in many pathogenic bacteria, including Staphylococcus aureus. By inhibiting FabI, this compound disrupts the production of essential fatty acids, leading to bacterial growth inhibition and cell death.
Resistance to FabI inhibitors, including this compound, primarily arises from single-point mutations within the fabI gene. These mutations can alter the drug-binding site on the FabI protein, reducing the inhibitory effect of the compound. Therefore, assessing this compound resistance involves both determining the minimum inhibitory concentration (MIC) and identifying mutations in the fabI gene.
II. Phenotypic Assessment of this compound Resistance: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibiotics.
Table 1: Summary of Quantitative Data for this compound MIC Testing
| Parameter | Value/Range | Reference Strain |
| Susceptible S. aureus MIC | ≤ 0.25 µg/mL | Wild-type S. aureus |
| Resistant S. aureus MIC | ≥ 1 µg/mL | S. aureus with fabI mutations |
| Quality Control Strain | Staphylococcus aureus ATCC® 25923™ | N/A |
| Expected QC MIC Range | 0.06 - 0.5 µg/mL | N/A |
Protocol 1: Broth Microdilution MIC Assay for this compound against Staphylococcus aureus
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus isolates (test strains and ATCC® 25923™ quality control strain)
-
Tryptic Soy Broth (TSB) or Agar (TSA)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Further dilute the stock solution in sterile CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on TSA, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
The MIC for the quality control strain (S. aureus ATCC® 25923™) should fall within the expected range (0.06 - 0.5 µg/mL).
-
III. Genotypic Assessment of this compound Resistance: fabI Gene Sequencing
Identifying mutations in the fabI gene is essential for confirming the mechanism of resistance. This involves PCR amplification of the fabI gene followed by Sanger sequencing.
Table 2: Known Amino Acid Substitutions in S. aureus FabI Conferring Resistance to FabI Inhibitors
| Amino Acid Substitution | Corresponding FabI Inhibitor |
| F204L | This compound (CG400549)[4] |
| Y147H | AFN-1252 |
| A95V | Triclosan |
| G93V | Triclosan |
| I201S | Triclosan |
Protocol 2: PCR Amplification of the Staphylococcus aureus fabI Gene
Materials:
-
Genomic DNA extracted from S. aureus isolates
-
fabI-specific PCR primers (see below for design)
-
High-fidelity DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
fabI Gene Primer Design:
The following primers are designed to amplify the entire coding sequence (771 bp) of the fabI gene from Staphylococcus aureus (based on GenBank accession number for S. aureus subsp. aureus strain NCTC 8325 fabI gene).
-
fabI-F (Forward Primer): 5'-ATGAAAAAATTAAAGTTTATAGGTTTAGG-3'
-
fabI-R (Reverse Primer): 5'-TTATTTCTTTGTAATTTGATTTGTTTC-3'
PCR Reaction Setup (50 µL):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM fabI-F Primer | 1 µL | 0.2 µM |
| 10 µM fabI-R Primer | 1 µL | 0.2 µM |
| Genomic DNA (50 ng/µL) | 1 µL | 1 ng/µL |
| High-fidelity DNA Polymerase | 0.5 µL | 2.5 U |
| Nuclease-free water | 40.5 µL | - |
Thermocycler Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30 |
| Annealing | 55°C | 30 seconds | 30 |
| Extension | 72°C | 45 seconds | 30 |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
Verification of PCR Product:
-
Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (~771 bp).
Protocol 3: Sanger Sequencing of the fabI PCR Product
Materials:
-
Purified fabI PCR product
-
Sequencing primers (can be the same as PCR primers: fabI-F and fabI-R)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
PCR Product Purification:
-
Purify the PCR product using a commercial PCR purification kit to remove excess primers and dNTPs.
-
Quantify the concentration of the purified DNA.
-
-
Cycle Sequencing Reaction:
-
Set up the cycle sequencing reactions for both forward and reverse sequencing according to the manufacturer's protocol. Typically, this involves mixing the purified PCR product, a sequencing primer (either fabI-F or fabI-R), and the cycle sequencing reaction mix.
-
-
Sequencing and Data Analysis:
-
Perform the cycle sequencing reaction in a thermocycler.
-
Purify the sequencing reaction products to remove unincorporated dyes.
-
Analyze the purified products on a genetic analyzer.
-
Assemble the forward and reverse sequences to obtain a consensus sequence of the fabI gene.
-
Align the consensus sequence with a wild-type S. aureus fabI reference sequence (e.g., from NCBI) to identify any nucleotide substitutions.
-
Translate the nucleotide sequence to the amino acid sequence to determine if any non-synonymous mutations are present.
-
IV. Visualizations
Signaling Pathway and Mechanism of Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship for Genotypic Analysis
Caption: Logical workflow for genotypic resistance analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nilofabicin Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nilofabicin dosage in animal models for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an experimental antibiotic that functions as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2] This enzyme is crucial for the biosynthesis of fatty acids in bacteria, and its inhibition disrupts the integrity of the bacterial cell membrane, leading to bacterial cell death.[3]
Q2: Which animal models are most commonly used for evaluating the efficacy of antibiotics against Staphylococcus aureus?
Commonly used animal models for S. aureus infections include murine (mouse) and rat models.[4][5][6] Specific models that are relevant for this compound's target pathogen include:
-
Murine Thigh Infection Model: This is a standardized model for studying the in vivo efficacy of antibiotics and is often used to determine pharmacokinetic/pharmacodynamic (PK/PD) parameters.[7]
-
Murine Skin and Soft Tissue Infection (SSTI) Model: Given that S. aureus is a primary cause of SSTIs, this model is highly relevant for assessing topical or systemic this compound efficacy.[4][8]
-
Murine Sepsis/Bacteremia Model: This model is used to evaluate the antibiotic's ability to clear bacteria from the bloodstream and prevent systemic infection.[4][8]
-
Murine Pneumonia Model: Useful for assessing this compound's efficacy in respiratory tract infections caused by S. aureus.[4][9]
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for optimizing antibiotic dosage?
The primary PK/PD indices for antibiotics are:
-
Cmax/MIC: The ratio of the maximum plasma concentration of the drug to the Minimum Inhibitory Concentration of the target pathogen.
-
AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC.
-
%T > MIC: The percentage of time that the drug concentration in the plasma remains above the MIC during a dosing interval.[10]
The choice of the most relevant index depends on the antibiotic's mechanism of action (concentration-dependent vs. time-dependent killing).
Troubleshooting Guides
Problem 1: High variability in experimental outcomes between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure the bacterial inoculum is prepared fresh for each experiment and is in the logarithmic growth phase. Verify the inoculum concentration (CFU/mL) by plating serial dilutions before injection. |
| Variable Animal Health Status | Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period upon arrival. Visually inspect animals for any signs of illness before the experiment. |
| Inaccurate Dosing | Calibrate all dosing equipment (e.g., pipettes, syringes) regularly. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Differences in Infection Site Administration | For localized infections (e.g., thigh or skin), ensure the injection site and depth are consistent across all animals. |
Problem 2: Lack of dose-dependent efficacy.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Range | The selected dose range may be too high (all doses are maximally effective) or too low (no doses are effective). Conduct a pilot dose-ranging study with a wider spread of doses. |
| Poor Drug Bioavailability | The formulation of this compound may not be optimal for the chosen route of administration, leading to poor absorption. Consider reformulating the drug or exploring alternative administration routes. |
| Rapid Drug Metabolism/Clearance | The drug may be cleared too quickly in the chosen animal model. Perform a pilot pharmacokinetic study to determine the drug's half-life and adjust the dosing frequency accordingly. |
| Development of Resistance | Although less likely in short-term experiments, consider the possibility of in vivo resistance development. Isolate bacteria from treated animals and perform susceptibility testing.[11] |
Problem 3: Unexpected animal toxicity or adverse effects.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a control group treated with the vehicle alone to assess its effects. |
| Off-target Drug Effects | The observed toxicity may be an inherent property of this compound. Conduct a maximum tolerated dose (MTD) study to identify the highest dose that can be administered without causing severe adverse effects. |
| Route of Administration Issues | Certain administration routes may be more prone to causing local or systemic toxicity. For example, high concentrations of a drug administered intravenously can cause irritation. Consider diluting the drug or using a different administration route. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |
| This compound | Intravenous (IV) | 10 | 5.2 | 0.25 | 15.8 | 2.1 |
| This compound | Oral (PO) | 20 | 2.8 | 1.0 | 12.5 | 2.3 |
| This compound | Subcutaneous (SC) | 10 | 3.5 | 0.75 | 14.1 | 2.2 |
Note: This table presents hypothetical data for illustrative purposes, as specific preclinical PK data for this compound is not publicly available. Researchers should determine these parameters experimentally for their specific animal model and formulation.
Table 2: Example MIC Values for this compound against Clinical Isolates of Staphylococcus aureus
| Strain ID | Phenotype | This compound MIC (µg/mL) |
| ATCC 29213 | MSSA | 0.06 |
| ATCC 33591 | MRSA | 0.125 |
| Clinical Isolate 1 | MRSA | 0.06 |
| Clinical Isolate 2 | VISA | 0.25 |
Note: This table is based on representative data for similar compounds. Actual MIC values should be determined for the specific strains used in an experiment using methods like broth microdilution.[11]
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
-
Animal Preparation: Use 6-8 week old female BALB/c mice. Render mice neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior).[9]
-
Inoculum Preparation: Culture S. aureus in tryptic soy broth to mid-log phase. Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 1 x 10^7 CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.
-
Dosing: Initiate this compound treatment 2 hours post-infection. Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection). Dosing volume and frequency will be determined by prior pharmacokinetic studies.
-
Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on tryptic soy agar plates.
-
Data Analysis: Calculate the number of CFU per gram of tissue. Efficacy is determined by the reduction in bacterial load in treated groups compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Preparation: Use healthy, non-infected 6-8 week old male Swiss Webster mice.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., IV, PO, SC).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Drug Concentration Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Mechanism of action of this compound targeting the bacterial fatty acid synthesis pathway.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models for Drug Development for MRSA [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Nilofabicin Stability in Solution
Welcome to the technical support center for Nilofabicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO. For optimal stability, it is recommended to prepare stock solutions in DMSO and store them in aliquots to minimize freeze-thaw cycles. Based on available data for this compound and its analogue, afabicin, the following storage conditions are advised:
-
Long-term storage (up to 6 months): -80°C, protected from light.[1]
-
Short-term storage (up to 1 month): -20°C, protected from light.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Several factors can influence the stability of this compound in solution. These include:
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
pH: The pyridinone core of this compound suggests potential susceptibility to pH-dependent hydrolysis. For many antibiotics, stability is greatest in neutral or slightly acidic conditions.[3]
-
Light: Many antibiotic compounds are light-sensitive. It is crucial to protect this compound solutions from light to prevent photodegradation.[3]
-
Oxidation: The thiophene ring in this compound may be susceptible to oxidation, potentially forming a thiophene-S-oxide, which can lead to further degradation.[4][5]
-
Solvent: While DMSO is a suitable solvent for stock solutions, the stability in aqueous buffers used for experiments may vary.
Q3: I am observing a loss of activity in my this compound working solution. What could be the cause?
A3: A loss of antibacterial activity can be attributed to several factors:
-
Degradation: The compound may have degraded due to improper storage, exposure to light, extreme pH, or high temperatures.
-
Repeated Freeze-Thaw Cycles: Each cycle can contribute to the degradation of the antibiotic. Preparing and using aliquots is highly recommended.
-
Adsorption: Some compounds can adsorb to plastic or glass surfaces of containers, reducing the effective concentration in the solution.[3]
Q4: Are there any excipients or formulation strategies that can improve the stability of this compound in aqueous solutions?
A4: While specific studies on this compound are limited, strategies used for other antibiotics may be applicable. These include the use of:
-
Buffers: Maintaining an optimal pH with a suitable buffer system can prevent pH-catalyzed degradation. Citrate and phosphate buffers are commonly used.
-
Antioxidants: To prevent oxidative degradation of the thiophene moiety, the inclusion of antioxidants could be beneficial.
-
Complexing Agents: For other antibiotics, cyclodextrins have been shown to improve stability in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitation in working solution | - Supersaturation when diluting DMSO stock in aqueous buffer.- Change in pH affecting solubility.- Degradation products are less soluble. | - Ensure the final DMSO concentration is low and compatible with your assay.- Pre-warm the aqueous buffer before adding the DMSO stock.- Check and adjust the pH of the final working solution.- Filter the solution through a 0.22 µm filter after dilution.[1] |
| Loss of antibacterial potency over time | - Chemical degradation (hydrolysis, oxidation, photolysis).- Repeated freeze-thaw cycles of stock solution.- Adsorption to container surfaces. | - Prepare fresh working solutions before each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store all solutions protected from light and at the recommended temperature.- Consider using low-adsorption microplates or tubes. |
| Variability in experimental results | - Inconsistent preparation of solutions.- Degradation of the compound during the experiment. | - Standardize the protocol for solution preparation.- Perform a stability study under your specific experimental conditions to determine the time window for reliable results.- Include a positive control with a freshly prepared solution in each experiment. |
Quantitative Data on Antibiotic Stability
Due to the limited availability of specific stability data for this compound, the following tables provide a comparative overview of the stability of other classes of antibiotics under various conditions. This information can serve as a general guide for designing experiments and handling antibiotic solutions.
Table 1: Stability of Various Antibiotics at Different Temperatures in Solution
| Antibiotic Class | Antibiotic | Concentration & Diluent | Storage Temperature (°C) | Stability (Time to <90% concentration) | Reference |
| β-Lactam | Piperacillin/Tazobactam | 66.7/8.3 mg/mL in D5W | 37 | ~12 hours | [6] |
| β-Lactam | Piperacillin/Tazobactam | 66.7/8.3 mg/mL in 0.9% NaCl | 37 | ~8 hours | [6] |
| Cephalosporin | Ceftazidime | 12 g/L in NS or D5W | 4 | >72 hours | [6] |
| Cephalosporin | Ceftazidime | 12 g/L in NS or D5W | 25 | ~48 hours | [6] |
| Cephalosporin | Ceftazidime | 12 g/L in NS or D5W | 37 | <12 hours | [6] |
| Cephalosporin | Cefepime | - | 4 | >72 hours | [6] |
| Cephalosporin | Cefepime | - | 25 | ~48 hours | [6] |
| Cephalosporin | Cefepime | - | 37 | <24 hours | [6] |
| Fluoroquinolone | Ciprofloxacin | - | -25 | Stable for 1 year | [7] |
| Aminoglycoside | Amikacin | - | -70 | Stable for 1 year | [7] |
Table 2: Effect of pH on the Stability of Selected Antibiotics
| Antibiotic | pH Range for Optimal Stability | Conditions | Observations | Reference |
| Penicillin G | ~7.0 | Citrate buffer, 5-50°C | Degradation increases significantly at pH < 6.0 and > 7.5. | [8] |
| Mecillinam | ~5.0 | Aqueous solution, 37°C | Half-life is highly pH-sensitive. | [9] |
| Cefotaxime | 4.5 - 6.5 | Aqueous solution, 25°C | Susceptible to acid and base catalysis. | [9] |
| Nystatin | 5.0 - 7.0 | Phosphate-citrate buffer | Rapid degradation outside this pH range. | [10] |
| Amphotericin B | 5.0 - 7.0 | Phosphate-citrate buffer | Rapid degradation outside this pH range. | [10] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability in Solution
This protocol outlines a general approach to systematically evaluate the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a concentration of 10-50 mg/mL.
-
Vortex until fully dissolved.
-
Dispense into single-use aliquots in amber vials.
-
Store at -80°C.
-
-
Preparation of Test Solutions:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Dilute the this compound stock solution into the buffer to the final working concentration. Ensure the final DMSO concentration is minimal (typically <0.5%).
-
Divide the test solution into separate sterile tubes for each time point and condition.
-
-
Incubation under Stress Conditions:
-
Temperature: Incubate solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Adjust the pH of the buffer to different values (e.g., 5, 7, 9) before adding this compound.
-
Light: Expose one set of samples to a controlled light source (e.g., UV lamp or direct sunlight) while keeping a parallel set in the dark.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Immediately analyze the samples or store them at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound using a stability-indicating HPLC method (see Protocol 2).
-
Assess the biological activity using a Minimum Inhibitory Concentration (MIC) assay (see Protocol 3).
-
Perform a visual inspection for any changes in color or for the formation of precipitates (see Protocol 4).
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.
-
Procedure:
-
Inject a small volume (e.g., 20 µL) of the sample from the stability study.
-
Record the chromatogram.
-
The peak corresponding to this compound should be identified based on its retention time, confirmed with a reference standard.
-
The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.
-
Quantify the remaining this compound by comparing the peak area to a standard curve.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay to Assess Bioactivity
This assay determines the biological activity of the stored this compound solution.
-
Prepare Bacterial Inoculum: Culture the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound solution (from each stability time point) in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A shift to a higher MIC value over time indicates a loss of bioactivity.
Protocol 4: Visual Inspection
A simple yet important step in assessing stability.
-
Procedure:
-
Against a black and white background, visually inspect the solution in a clear container.
-
Look for any changes in color, clarity (haziness), or the presence of particulate matter.
-
Record all observations.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in solution.
Caption: Hypothetical degradation pathways for this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. scielo.br [scielo.br]
- 7. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nilofabicin Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilofabicin. The information is designed to address specific issues that may be encountered during in vitro antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an experimental antibiotic that acts as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[2] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes, leading to bacterial growth inhibition.[2]
Q2: Which bacterial species is this compound active against?
This compound has shown potent activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), ciprofloxacin-resistant, and multidrug-resistant strains.[2] It is also being investigated for potential activity against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.[1]
Q3: What are the standard methods for determining the Minimum Inhibitory Concentration (MIC) of this compound?
Standard antimicrobial susceptibility testing methods can be used to determine the MIC of this compound. These include:
-
Broth microdilution: This is a widely used method for determining MIC values and is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[3][4]
-
Agar dilution: This method involves incorporating the antimicrobial agent into an agar medium.[4]
-
Disk diffusion: While a common method for AST, its applicability to this compound would require specific validation and correlation with MIC values.[4][5]
Q4: Are there any known resistance mechanisms to this compound?
Studies have shown that resistance to this compound in S. aureus can arise from mutations in the fabI gene, specifically a substitution at the Phenylalanine-204 position to Leucine (F204L).[2] Overexpression of the FabI enzyme may also lead to increased MIC values.[2]
Troubleshooting Guide
This guide addresses potential problems that may arise during this compound assays, focusing on common sources of interference and variability.
Problem 1: High Variability or Inconsistent MIC Results
Unexpected variations in this compound MIC values across experiments can be frustrating. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Inoculum preparation inconsistencies | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.[5][6] Prepare fresh inoculum for each assay. |
| Media composition effects | Different broth media can affect the activity of antimicrobial agents. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for non-fastidious bacteria.[3] If using other media, ensure consistency across all experiments. |
| Plastic binding of the compound | Lipophilic compounds can adsorb to plastic surfaces of microtiter plates, reducing the effective concentration. Consider using low-binding plates or pre-treating plates with a blocking agent. |
| Compound precipitation | This compound may have limited solubility in aqueous media. Visually inspect wells for any precipitation. If observed, review the solvent used and the final concentration of the solvent in the assay. |
Problem 2: Higher than Expected MIC Values for Susceptible Strains
If you observe MICs that are significantly higher than anticipated for quality control (QC) strains or known susceptible isolates, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock | Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Presence of efflux pumps | Some bacteria possess efflux pumps that can actively remove antimicrobial agents from the cell. This can result in elevated MIC values. Consider performing the assay in the presence of an efflux pump inhibitor (EPI) like reserpine (for certain bacterial species) to see if the MIC decreases.[2] |
| Incorrect final inoculum concentration | A higher than intended bacterial inoculum can lead to falsely elevated MICs (inoculum effect).[7] Verify your inoculum preparation and dilution steps to ensure the final concentration in the wells is approximately 5 x 10^5 CFU/mL.[5] |
Problem 3: No Growth or Poor Growth in Control Wells
The absence of bacterial growth in the positive control wells (no antibiotic) invalidates the assay results.
| Potential Cause | Troubleshooting Steps |
| Inactive bacterial inoculum | Ensure the bacterial culture used for the inoculum is viable and in the logarithmic growth phase. |
| Contamination of media or reagents | Use sterile techniques throughout the experimental setup. Check for contamination in the growth medium and other reagents. |
| Incorrect incubation conditions | Verify the incubator temperature, CO2 levels (if required for the specific organism), and incubation time are appropriate for the bacterial strain being tested.[8] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI guidelines for broth microdilution.[3][6]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Intermediate Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to create working solutions that are 2x the final desired concentrations.
-
Inoculate Microtiter Plate: Add 50 µL of the 2x this compound working solutions to the appropriate wells of a 96-well plate.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend isolated colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculate Wells: Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume to 100 µL and the this compound concentrations to their final 1x values.
-
Controls: Include a positive control well (inoculum without drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Efflux Pump Inhibition
This assay can determine if an efflux pump inhibitor (EPI) reduces the MIC of this compound.
Materials:
-
Same materials as the Broth Microdilution MIC Assay
-
Efflux pump inhibitor (e.g., reserpine)
Procedure:
-
Prepare Drug Plates:
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 2-11) in 50 µL of CAMHB.
-
Perform serial two-fold dilutions of the EPI along the y-axis (e.g., rows B-G) in 50 µL of CAMHB.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Controls:
-
Column 12: this compound only (diluted as in columns 2-11).
-
Row H: EPI only (diluted as in rows B-G).
-
Well A1: Growth control (no drug or EPI).
-
-
Inoculation: Prepare and add the bacterial inoculum to all wells as described in the broth microdilution protocol.
-
Incubation and MIC Determination: Incubate the plate and determine the MIC of this compound in the presence of different concentrations of the EPI. A significant reduction in the this compound MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed MIC.
Visualizations
Caption: Mechanism of action of this compound in the bacterial FASII pathway.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Logical relationship of potential interference factors in this compound assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. Discrepancies and Interpretation Problems in Susceptibility Testing of VIM-1-Producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Refining Nilofabicin Treatment Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental protocols involving Nilofabicin. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class antibacterial agent that functions as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a critical enzyme in the fatty acid biosynthesis pathway of bacteria. By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, ultimately leading to bacterial growth inhibition. Its mode of action is considered bacteriostatic.[2]
Q2: What is the primary target spectrum for this compound?
A2: this compound is being developed primarily for the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[3] It has shown potent activity against various staphylococcal strains, including those resistant to other classes of antibiotics.[2]
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound in S. aureus has been linked to mutations in the fabI gene. Specifically, a missense mutation resulting in a phenylalanine to leucine substitution at position 204 (F204L) of the FabI enzyme has been identified in resistant mutants.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate serial dilutions of this compound. Prepare fresh stock solutions and verify their concentration. Use calibrated pipettes. |
| Variable Inoculum Density | Standardize the bacterial inoculum to the recommended McFarland standard (e.g., 0.5) for each experiment. |
| Media Composition | Use the recommended Mueller-Hinton broth/agar for susceptibility testing. Variations in media components can affect drug activity. |
| Incubation Conditions | Maintain consistent incubation temperature (37°C) and duration (18-24 hours). Ensure proper atmospheric conditions. |
Issue 2: this compound Precipitation in Aqueous Solutions
| Potential Cause | Troubleshooting Step |
| Poor Solubility | This compound has low aqueous solubility. Prepare stock solutions in an appropriate solvent such as DMSO.[4] |
| Incorrect Dilution | When diluting stock solutions into aqueous media, add the stock solution to the media in a stepwise manner while vortexing to prevent localized high concentrations and precipitation. |
| Formulation for In Vivo Use | For in vivo studies, consider using a formulation with excipients that improve solubility, such as PEG300, Tween-80, or SBE-β-CD.[4] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[4] |
Issue 3: Lack of Efficacy in Animal Models
| Potential Cause | Troubleshooting Step |
| Suboptimal Pharmacokinetics | Review the dosing regimen, including the dose, frequency, and route of administration. The chosen parameters may not be achieving sufficient therapeutic concentrations at the site of infection. |
| Drug Stability in Formulation | Ensure the stability of the this compound formulation over the course of the experiment, especially if prepared in advance. Degradation can lead to reduced efficacy. |
| Host Factors | Consider the immune status of the animal model, as a bacteriostatic agent like this compound may rely on a competent immune system for bacterial clearance. |
| Development of In Vivo Resistance | Isolate bacteria from infected animals post-treatment and perform susceptibility testing to determine if resistance to this compound has developed. |
Quantitative Data Summary
| Parameter | Value | Organism(s) | Reference |
| MIC90 | 0.5 µg/mL | Staphylococcus aureus | [4] |
| Time-Kill Assay Result | Bacteriostatic at 1x, 2x, and 4x MIC over 24 hours | Staphylococcus aureus | [2] |
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination - Agar Dilution Method
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.
Methodology:
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the this compound stock solution.
-
Incorporate the dilutions into molten Mueller-Hinton agar at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture the test organism on a suitable agar medium for 18-24 hours at 37°C.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Further dilute the inoculum to achieve a final concentration of approximately 104 CFU per spot on the agar plate.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared this compound-containing agar plates and a drug-free control plate with the standardized bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
-
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Methodology:
-
Preparation:
-
Prepare a standardized bacterial suspension in fresh Mueller-Hinton broth to approximately 105-106 CFU/mL.
-
Prepare this compound solutions at concentrations of 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
-
Experiment:
-
Add the different concentrations of this compound to the bacterial cultures. Include a drug-free control.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto drug-free Mueller-Hinton agar plates.
-
-
Enumeration and Analysis:
-
Incubate the plates for 24 hours at 37°C and count the number of viable cells (CFU/mL).
-
Plot the log10 CFU/mL versus time for each this compound concentration.
-
Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log10 reduction.[2]
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of FabI.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Logic diagram for troubleshooting high MIC variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Nilofabicin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nilofabicin derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: The synthesis of this compound, 1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one, and its derivatives typically involves a convergent approach. The core of the molecule is a substituted 4-hydroxy-2-pyridone ring. The synthesis can be broadly divided into three key stages:
-
Synthesis of the 4-hydroxy-2-pyridone core: This is often achieved through the cyclization of 1,3,5-tricarbonyl compounds or related precursors.[1]
-
N-alkylation: The pyridone nitrogen is alkylated, in the case of this compound, with a substituted benzyl halide.
-
O-alkylation: The hydroxyl group at the 4-position of the pyridone ring is alkylated with a suitable electrophile, such as a thiophene-containing ethanol derivative.
A proposed overall synthetic workflow is illustrated below.
Q2: What are the primary challenges in synthesizing the 4-hydroxy-2-pyridone core?
A2: The synthesis of substituted 4-hydroxy-2-pyridones can present several challenges:
-
Precursor Availability: The starting 1,3,5-tricarbonyl compounds may not be commercially available and might require multi-step synthesis.
-
Reaction Conditions: The cyclization reaction to form the pyridone ring can be sensitive to reaction conditions such as base, solvent, and temperature, potentially leading to low yields or side products.
-
Purification: The resulting 4-hydroxy-2-pyridone can be polar, which may complicate purification by standard column chromatography. Recrystallization is often a preferred method.
Q3: What are the common issues with the N-alkylation of the pyridone core?
A3: A primary challenge in the N-alkylation of 2-pyridones is the competition between N-alkylation and O-alkylation. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
-
Regioselectivity: Achieving high N-selectivity is crucial. The choice of base, solvent, and counter-ion can significantly influence the N/O alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
-
Steric Hindrance: Bulky alkylating agents may react slowly or lead to lower yields.
-
Reaction Monitoring: It can be difficult to distinguish between the N- and O-alkylated isomers by TLC alone. LC-MS or NMR are recommended for accurate monitoring.
Q4: What should I consider for the O-alkylation of the 4-hydroxy group?
A4: O-alkylation at the 4-position is generally more straightforward than N-alkylation. However, potential issues include:
-
Protecting Groups: If the N-position is not yet alkylated, competitive N-alkylation can occur. It may be necessary to protect the pyridone nitrogen if O-alkylation is desired first.
-
Leaving Group: The choice of the leaving group on the alkylating agent is important. Iodides are generally more reactive than bromides or chlorides.
-
Base Selection: A suitable base is required to deprotonate the hydroxyl group. Common choices include potassium carbonate, cesium carbonate, or sodium hydride.
Q5: Are there any specific challenges related to the substituents on the phenyl ring of this compound?
A5: The 3-amino-2-methylphenyl group in this compound introduces specific considerations:
-
Nitro Group Reduction: The amino group is typically introduced via the reduction of a nitro group in a late-stage synthetic step. The choice of reducing agent is critical to avoid the reduction of other functional groups in the molecule.
-
Protecting the Amino Group: If the amino group is present early in the synthesis, it may need to be protected to prevent it from reacting with electrophiles used in the alkylation steps. Common protecting groups for anilines include Boc or Cbz.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the 4-Hydroxy-2-pyridone Core
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Incorrect base or insufficient amount of base. | Use a stronger base (e.g., NaH) or increase the equivalents of the base. Ensure anhydrous conditions. |
| Multiple spots on TLC, low yield of desired product. | Side reactions due to high temperature. | Run the reaction at a lower temperature for a longer period. |
| Difficulty in isolating the product. | Product is highly polar and water-soluble. | After quenching the reaction, acidify the aqueous layer and extract with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol. Consider solid-phase extraction or recrystallization. |
Problem 2: Poor Regioselectivity in N-Alkylation (Significant O-alkylation)
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of the O-alkylated isomer is formed. | Reaction conditions favor O-alkylation. | Change the solvent to a more polar aprotic solvent like DMF or DMSO. Use a base with a larger, softer counter-ion like cesium carbonate (Cs₂CO₃). |
| Reaction is slow and gives a mixture of N- and O-alkylated products. | Alkylating agent is not reactive enough. | Convert the alkyl bromide to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI). |
| Both N- and O-alkylation occur, and the starting material remains. | Insufficient base or reaction time. | Increase the equivalents of base and prolong the reaction time. Monitor the reaction by LC-MS. |
Table 1: Effect of Reaction Conditions on N- vs. O-Alkylation of 2-Pyridones
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Solvent | Polar aprotic (DMF, DMSO) | Non-polar or polar protic (Toluene, Ethanol) |
| Base (Counter-ion) | Cs₂CO₃, K₂CO₃ | NaH, Ag₂O |
| Temperature | Lower temperatures | Higher temperatures may decrease selectivity |
| Leaving Group | Softer leaving groups (Iodide) | Harder leaving groups (Tosylate) |
Problem 3: Difficulty in Nitro Group Reduction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction of the nitro group. | Insufficient reducing agent or catalyst deactivation. | Increase the amount of reducing agent (e.g., SnCl₂·2H₂O) or change the catalyst for hydrogenation (e.g., use a fresh batch of Pd/C). |
| Reduction of other functional groups (e.g., pyridone ring). | Harsh reduction conditions. | Use a milder reducing agent such as iron powder in acetic acid or ammonium formate with Pd/C. |
| Difficult work-up and purification. | Formation of tin salts or other byproducts. | For SnCl₂ reductions, basify the reaction mixture carefully to precipitate tin hydroxides and filter. For catalytic hydrogenation, ensure complete removal of the catalyst by filtration through Celite. |
Experimental Protocols
Representative Protocol for N-Alkylation of a 4-Hydroxy-2-pyridone
-
To a solution of the 4-hydroxy-2-pyridone (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted benzyl bromide (1.1 eq.) dropwise.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for O-Alkylation of a 4-Hydroxy-N-substituted-2-pyridone
-
To a solution of the 4-hydroxy-N-substituted-2-pyridone (1.0 eq.) in anhydrous acetone or acetonitrile, add potassium carbonate (2.0 eq.).
-
Add 2-(thiophen-2-yl)ethyl bromide (1.2 eq.) and a catalytic amount of potassium iodide.
-
Reflux the mixture and monitor the reaction by TLC or LC-MS.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Logical Troubleshooting Diagram
References
Technical Support Center: Nilofabicin Experimental Integrity
Welcome to the Nilofabicin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CG-400549) is a first-in-class antibacterial drug candidate.[1] It functions as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is a key component of the fatty acid biosynthesis pathway in bacteria.[1][2] By inhibiting FabI, this compound disrupts the production of essential fatty acids, ultimately leading to bacterial cell death. It is being investigated for its potential to treat infections caused by drug-resistant bacteria such as Staphylococcus aureus.
Q2: What are the primary factors that can cause this compound degradation in a laboratory setting?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing thiophene and pyridone rings, the primary factors likely to cause degradation are:
-
Exposure to Light (Photodegradation): The pyridone ring system in this compound is susceptible to degradation upon exposure to UV or even ambient light.
-
Oxidation: The thiophene ring's sulfur atom can be susceptible to oxidation, potentially forming sulfoxides or other oxidation products.
-
Extreme pH: Both highly acidic and highly alkaline conditions can lead to the hydrolysis of functional groups within the this compound molecule.
-
Elevated Temperatures: As with most complex organic molecules, high temperatures can accelerate degradation reactions.
Q3: How should I properly store this compound powder and solutions?
To ensure the long-term stability of this compound, follow these storage guidelines:
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, and at -20°C | Long-term (months to years) |
| Dry, dark, and at 0-4°C | Short-term (days to weeks) | |
| Stock Solution (in DMSO) | Aliquoted and stored at -20°C in light-protected vials | Long-term (months) |
| Stored at 0-4°C in light-protected vials | Short-term (days to weeks) |
Data presented in the table is based on general recommendations for similar compounds and should be confirmed with the supplier's specifications.
Q4: What are the visual signs of this compound degradation?
Visible indicators of degradation can include a change in the color or clarity of a solution, or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to confirm the integrity of your this compound samples.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh this compound stock solutions from powder. 2. Ensure all solutions are protected from light during preparation and use. 3. Verify the pH of your experimental buffers and media. 4. Analyze the purity of your this compound stock by HPLC. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard. 2. If new peaks are present, consider potential degradation pathways (e.g., oxidation, photodegradation) based on your experimental conditions. 3. Implement preventative measures such as working under low-light conditions or using degassed solvents. |
| Inconsistent results between experimental replicates. | Inconsistent handling of this compound, leading to variable degradation. | 1. Standardize your experimental workflow for handling this compound, paying close attention to light exposure and temperature. 2. Prepare a single, larger batch of this compound solution for all replicates in an experiment. 3. Use an internal standard in your analytical method to account for variations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (light-protected) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 340.44 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This is a general method and may require optimization for your specific HPLC system and column.
Visualizations
Caption: Experimental Workflow for Handling this compound.
References
Technical Support Center: Enhancing the Bioavailability of Nilofabicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Nilofabicin.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation and testing of this compound.
Issue 1: Poor dissolution of this compound in aqueous media.
-
Question: My this compound formulation shows very low dissolution rates in standard aqueous buffers (e.g., pH 1.2, 4.5, 6.8). What could be the cause and how can I improve it?
-
Answer: Poor aqueous dissolution is a common challenge for poorly soluble compounds like many new chemical entities. The issue likely stems from the high crystallinity and/or hydrophobicity of this compound. To address this, consider the following strategies:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug. Reducing the particle size can significantly enhance dissolution.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can improve its dissolution profile.[3][4] This can be achieved by dispersing the drug in a hydrophilic polymer matrix.
-
Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability of the drug particles and promote dissolution.[5]
-
Issue 2: High variability in in-vivo pharmacokinetic data.
-
Question: I am observing significant variability in the plasma concentrations of this compound across different subjects in my animal studies. What are the potential reasons for this?
-
Answer: High inter-subject variability in pharmacokinetic profiles can be attributed to several factors related to the drug's formulation and its interaction with the physiological environment.
-
Food Effects: The presence or absence of food can significantly alter the absorption of poorly soluble drugs. It is crucial to standardize the feeding schedule of the animals.
-
Inadequate Formulation: A non-optimized formulation may lead to erratic drug release and absorption. Consider formulation strategies that provide more consistent performance, such as:
-
Gastrointestinal pH and Motility: Variations in gastric emptying and intestinal transit times among subjects can impact the extent and rate of drug absorption.
-
Issue 3: Evidence of significant first-pass metabolism.
-
Question: My data suggests that a substantial portion of orally administered this compound is being metabolized before reaching systemic circulation. How can I mitigate this?
-
Answer: First-pass metabolism, occurring in the intestine and/or liver, can significantly reduce the bioavailability of a drug.[8] Strategies to overcome this include:
-
Inhibition of Metabolic Enzymes: Co-administration of a safe and specific inhibitor of the metabolizing enzymes (e.g., Cytochrome P450 enzymes) can increase the bioavailability of the parent drug. However, this approach requires careful investigation to avoid drug-drug interactions.
-
Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic transport of highly lipophilic drugs, which can partially bypass the liver and reduce first-pass metabolism.[6][7]
-
Prodrug Approach: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation can be a viable strategy.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategies for enhancing this compound bioavailability.
-
Question 1: What is the first step I should take to improve the bioavailability of this compound?
-
Answer: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound. Understanding its solubility, permeability (as per the Biopharmaceutics Classification System - BCS), crystallinity, and stability is essential for selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus should be on improving solubility and dissolution rate.[1]
-
Question 2: How do I choose between different formulation strategies like micronization, solid dispersions, and lipid-based systems?
-
Answer: The choice of formulation strategy depends on the specific properties of this compound and the desired therapeutic outcome.
-
Micronization/Nanonization: These are suitable if a simple increase in surface area is sufficient to achieve the desired dissolution rate.[1][9]
-
Solid Dispersions: This is a powerful technique for highly crystalline, poorly soluble drugs to maintain the drug in a higher energy amorphous state.[3][10]
-
Lipid-Based Systems (e.g., SEDDS): These are particularly effective for highly lipophilic drugs and can also help overcome food effects and reduce first-pass metabolism.[6][7][11]
-
-
Question 3: What are the critical quality attributes to monitor for a this compound formulation aimed at enhanced bioavailability?
-
Answer: Key quality attributes to monitor include:
-
Particle size distribution: For micronized or nanosized formulations.
-
Drug content and uniformity.
-
In vitro dissolution profile: In various physiologically relevant media.
-
Physical and chemical stability: Of the drug in the formulation.
-
For solid dispersions: The degree of amorphicity and potential for recrystallization.
-
For SEDDS: Emulsion droplet size, self-emulsification time, and robustness to dilution.
-
Data Presentation
Table 1: Hypothetical Dissolution Data for Different this compound Formulations
| Formulation Strategy | This compound Loading (%) | Dissolution Medium (pH 6.8 with 0.5% SLS) | % Drug Released at 30 min | % Drug Released at 60 min |
| Unprocessed this compound | 100 | Simulated Intestinal Fluid | 5 | 8 |
| Micronized this compound | 100 | Simulated Intestinal Fluid | 25 | 40 |
| Nanosuspension | 20 | Simulated Intestinal Fluid | 60 | 85 |
| Solid Dispersion (PVP K30) | 25 | Simulated Intestinal Fluid | 75 | 95 |
| SEDDS | 15 | Simulated Intestinal Fluid | 80 | 98 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 900 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 450 ± 90 | 2.0 | 2700 ± 540 | 300 |
| Solid Dispersion Tablet | 50 | 800 ± 150 | 1.5 | 5400 ± 980 | 600 |
| SEDDS | 50 | 1200 ± 210 | 1.0 | 8100 ± 1200 | 900 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:3 ratio.
-
Dissolve both components in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% sodium lauryl sulfate (SLS).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Introduce a sample of the this compound formulation (equivalent to 25 mg of this compound) into each dissolution vessel.
-
Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Account Suspended [bioanalyticalresearch.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of intestinal first-pass metabolism of baicalein in its absorption process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Nilofabicin and Other FabI Inhibitors for Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from its human counterpart, has become a promising target for novel antibiotic development. Within this pathway, the enoyl-acyl carrier protein reductase (FabI) is a key enzyme that has been the focus of extensive research. This guide provides a detailed comparison of Nilofabicin (formerly CG-400549), an experimental FabI inhibitor, with other notable inhibitors of this enzyme: Afabicin (the active form of Debio 1450), the recently developed Fabimycin, and the well-known antiseptic Triclosan.
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
FabI catalyzes the final and rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis, which is the reduction of a trans-2-enoyl-acyl carrier protein (ACP) to an acyl-ACP.[1] By inhibiting FabI, these compounds disrupt the production of essential fatty acids required for building and maintaining the integrity of the bacterial cell membrane, ultimately leading to bacterial cell death.[1] This targeted mechanism offers the potential for high specificity and reduced off-target effects in humans.
Comparative In Vitro Activity
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for this compound and its comparators against various bacterial strains.
Table 1: In Vitro Activity against Staphylococcus aureus
| Compound | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| This compound (CG-400549) | MRSA & MSSA | 0.25 | 0.25 | 0.06 - 1.0 | [1] |
| MRSA & MSSA | - | 0.5 | - | [2] | |
| Coagulase-negative staphylococci | - | 1.0 | - | [3] | |
| Afabicin (Debio 1452) | MSSA | 0.008 | ≤0.015 | - | [4] |
| MRSA | 0.008 | ≤0.015 | - | [4] | |
| Coagulase-negative staphylococci | 0.015 | 0.12 | ≤ 0.5 | [5] | |
| Triclosan | Clinical Isolates | - | - | 0.025 - 1.0 | [6][7] |
| Clinical Isolates | 0.12 | 0.25 | - | [8] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: In Vitro Activity of Fabimycin against Gram-Negative Bacteria
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Fabimycin | E. coli | - | - | [9][10] |
| K. pneumoniae | - | 4 | [11][12] | |
| A. baumannii | - | 8 | [11][12] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are detailed protocols for key experiments cited in the evaluation of FabI inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of test compounds
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the antimicrobial dilutions with the bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[13][14]
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Culture tubes or flasks
-
Sterile saline or broth for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculate flasks containing pre-warmed broth with a standardized bacterial suspension to achieve a starting density of ~10⁵ - 10⁶ CFU/mL.
-
Add the test compound at the desired concentrations to the flasks. Include a growth control without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]
In Vivo Efficacy: Murine Systemic Infection Model
This model evaluates the therapeutic efficacy of an antimicrobial agent in a living organism.
Materials:
-
Laboratory mice (e.g., BALB/c or Swiss Webster)
-
Pathogenic bacterial strain (e.g., S. aureus)
-
Test compound formulated for in vivo administration (e.g., oral or intravenous)
-
Sterile saline or appropriate vehicle for compound and bacteria
Procedure:
-
Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
At a specified time post-infection (e.g., 1-2 hours), administer the test compound to groups of mice at various dosages. A control group receives the vehicle only.
-
Monitor the mice for a defined period (e.g., 7-14 days) for survival.
-
Alternatively, at specific time points post-treatment, euthanize subsets of mice and harvest organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Efficacy is determined by increased survival rates or a significant reduction in bacterial burden in treated mice compared to the control group.[17][18]
Experimental and Drug Discovery Workflow
The development of a novel FabI inhibitor follows a structured workflow from initial discovery to preclinical and clinical evaluation.
References
- 1. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Triclosan and antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced triclosan susceptibility in methicillin-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabimycin | FabI inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nilofabicin Versus Vancomycin for the Treatment of Staphylococcal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Nilofabicin (formerly known as CG400549), a novel antibiotic, and vancomycin, a standard-of-care glycopeptide antibiotic. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy based on available experimental data, and detailed protocols for key comparative experiments.
Mechanisms of Action
This compound and vancomycin employ distinct mechanisms to exert their antibacterial effects against Staphylococcus aureus.
This compound: As an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), this compound disrupts fatty acid synthesis, a crucial process for the formation of bacterial cell membranes.[1] This targeted approach provides a novel mechanism for combating staphylococcal infections.
Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall cross-linking. This action weakens the cell wall, leading to cell lysis.
In Vitro Efficacy
The in vitro activity of this compound and vancomycin has been evaluated against a range of Staphylococcus aureus isolates, including methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Vancomycin against Staphylococcus aureus
| Organism/Strain Type | No. of Isolates | Antibiotic | MIC50 | MIC90 | MIC Range | Reference |
| S. aureus (all) | 238 | This compound (CG400549) | - | 0.25 | - | [1] |
| S. aureus (all) | 203 | This compound (CG400549) | 0.25 | 0.25 | 0.06 - 1.0 | |
| S. aureus (all) | - | Vancomycin | 1 | 1 | - | [2] |
| MSSA | - | This compound (CG400549) | 0.25 | 0.25 | - | [1] |
| MSSA | - | Vancomycin | 1 | 1 | - | [2] |
| MRSA | - | This compound (CG400549) | 0.25 | 0.25 | - | [1] |
| MRSA | - | Vancomycin | 1 | 1 | - | [2] |
| Coagulase-Negative Staphylococci | 51 | This compound (CG400549) | - | 1 | - | [1] |
| Coagulase-Negative Staphylococci | - | Vancomycin | 1 | 2 | - | [2] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Based on available data, this compound demonstrates potent in vitro activity against both MSSA and MRSA, with MIC90 values generally being four to eight times lower than those of vancomycin.[1]
A time-kill study of this compound (CG400549) at concentrations of 1x, 2x, and 4x the MIC indicated a bacteriostatic effect over a 24-hour period.[1]
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The most common model for Staphylococcus aureus infections is the murine systemic infection model.
Table 2: Comparative In Vivo Efficacy of this compound and Vancomycin in Murine Systemic Infection Models with Staphylococcus aureus
| Animal Model | Strain | Antibiotic | Administration Route | Efficacy Endpoint (ED50 in mg/kg) | Reference |
| Murine Systemic Infection | S. aureus giorgio (MSSA) | This compound (CG400549) | Subcutaneous | 4.38 | [1] |
| This compound (CG400549) | Oral | 18.85 | [1] | ||
| Murine Systemic Infection | S. aureus P197 (MRSA) | This compound (CG400549) | Subcutaneous | 5.12 - 10.36 | [1] |
| This compound (CG400549) | Oral | 25.83 - 34.45 | [1] | ||
| Murine Sepsis Model | MRSA | Vancomycin | - | 2.32 - 5.84 | [3] |
ED50 (Effective Dose 50) is the dose that produces a therapeutic effect in 50% of the population.
A clinical trial on a related FabI inhibitor, afabicin, for acute bacterial skin and skin structure infections (ABSSSI) demonstrated non-inferiority to a vancomycin/linezolid regimen.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a standardized broth microdilution method.
Protocol:
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the test antibiotic (this compound or vancomycin) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Time-Kill Assay
Time-kill assays assess the rate at which an antibiotic kills a bacterial population over time.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Nilofabicin: A Comparative Analysis Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antibiotic Nilofabicin (formerly CG-400549) against standard-of-care antibiotics for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is compiled from preclinical studies to offer an objective overview of this compound's in vitro activity.
Executive Summary
This compound is an experimental antibiotic that inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the type II fatty acid synthesis (FASII) pathway in Staphylococcus aureus.[1] This mechanism of action is distinct from many currently used anti-MRSA agents. In vitro studies have demonstrated this compound's potent activity against a broad range of clinical S. aureus isolates, including strains resistant to methicillin and other antibiotic classes. Notably, published data indicates that this compound exhibits lower Minimum Inhibitory Concentrations (MIC) compared to vancomycin and linezolid, suggesting potentially higher potency.
In Vitro Susceptibility
The in vitro activity of this compound and comparator agents against MRSA is summarized below. The data is derived from studies utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Data
The following tables present the MIC50 and MIC90 values of this compound, Vancomycin, Linezolid, and Daptomycin against a large panel of MRSA isolates.
Table 1: Comparative MIC Values against 100 MRSA Strains [2]
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.06 - 1.0 | 0.25 | 0.25 |
| Vancomycin | 0.5 - 1.0 | 1.0 | 1.0 |
| Linezolid | 0.5 - 2.0 | 1.0 | 2.0 |
| Daptomycin | 0.25 - 4.0 | 0.5 | 1.0 |
Table 2: this compound MIC90 against a Larger Cohort of S. aureus [3]
| Organism | No. of Isolates | This compound MIC90 (mg/L) |
| S. aureus (all) | 238 | 0.25 |
| MSSA | 69 | 0.25 |
| MRSA | 169 | 0.25 |
Time-Kill Kinetics
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. In a study by Park et al. (2007), this compound demonstrated bacteriostatic activity against both methicillin-susceptible S. aureus (MSSA) and MRSA strains at concentrations of 1x, 2x, and 4x the MIC over a 24-hour period.[3][4]
Mechanism of Action: FabI Inhibition
This compound targets the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] This pathway is responsible for the elongation of fatty acid chains, which are crucial components of the bacterial cell membrane.[5] By inhibiting FabI, this compound disrupts membrane integrity and ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the fatty acid synthesis pathway in humans, offering a selective target for antimicrobial therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nilofabicin: A Comparative Analysis of its Antibacterial Efficacy
For Immediate Release
A deep dive into the antibacterial prowess of Nilofabicin (formerly CG400549), this guide offers a comprehensive comparison with established antibiotics. We present key experimental data, detailed methodologies, and visual pathways to elucidate its mechanism and potential for researchers, scientists, and drug development professionals.
This compound, a first-in-class inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), demonstrates potent and selective activity against staphylococcal species, including multidrug-resistant strains. This guide synthesizes available data to provide an objective evaluation of its antibacterial efficacy.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro activity of this compound has been rigorously evaluated against a panel of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other commonly used antibiotics, demonstrating its potent and targeted spectrum of activity.
Table 1: Comparative in vitro activity of this compound and other antimicrobial agents against Staphylococcus aureus
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (CG400549) | 0.12 | 0.25 |
| Oxacillin | 64 | >64 |
| Vancomycin | 1 | 1 |
| Linezolid | 2 | 2 |
| Ciprofloxacin | 32 | 64 |
| Erythromycin | >64 | >64 |
Data sourced from studies on clinical isolates of S. aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.[1]
Table 2: Comparative in vitro activity of this compound and other antimicrobial agents against Coagulase-Negative Staphylococci (CoNS)
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (CG400549) | 0.5 | 1 |
| Oxacillin | 0.25 | 4 |
| Vancomycin | 1 | 2 |
| Linezolid | 1 | 2 |
| Ciprofloxacin | 0.5 | 32 |
| Erythromycin | 0.25 | >64 |
Data sourced from studies on clinical isolates of CoNS.[1]
Table 3: In vitro activity of this compound against other bacterial species
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pneumoniae | >64 |
| Enterococcus faecalis | >64 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
This compound shows limited to no activity against these species, highlighting its targeted spectrum.[1]
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
This compound exerts its antibacterial effect by specifically inhibiting FabI, a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. The inhibition of FabI disrupts membrane integrity and leads to bacterial cell death.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and the inhibitory action of this compound on FabI.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The in vitro susceptibility of bacterial isolates to this compound and comparator agents is determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of each antimicrobial agent are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made to achieve the desired final concentrations.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C, and the appropriate volume of each antimicrobial dilution is added to create a series of agar plates with varying drug concentrations.
-
Inoculum Preparation: Bacterial isolates are grown overnight on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint replicator is used to inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by the agar dilution method.
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in cation-adjusted Mueller-Hinton broth.
-
Exposure to Antimicrobial: The bacterial suspension is aliquoted into tubes containing the antimicrobial agent at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC), and a growth control tube without the antibiotic.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.
-
Viable Cell Count: The aliquots are serially diluted in sterile saline and plated onto appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction. Studies have shown this compound to have bacteriostatic activity against S. aureus.[1]
In Vivo Efficacy in a Mouse Systemic Infection Model
The in vivo efficacy of this compound is assessed in a murine systemic infection model.
-
Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
Treatment: At a specified time post-infection, groups of mice are treated with various doses of this compound or a comparator antibiotic, administered via a clinically relevant route (e.g., oral or subcutaneous). A control group receives a vehicle.
-
Monitoring: The survival of the mice in each group is monitored over a period of several days.
-
Determination of Efficacy: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected mice from death, is calculated for each treatment. Studies have demonstrated the in vivo efficacy of this compound against systemic S. aureus infections in mice.[1]
References
Unveiling Nilofabicin's Edge: A Comparative Guide to Cross-Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nilofabicin's performance against other antibiotics, focusing on cross-resistance. The data presented underscores this compound's potential as a valuable therapeutic agent against multi-drug resistant Staphylococcus aureus.
This compound is an investigational antibiotic that uniquely targets bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis.[1][2] This distinct mechanism of action suggests a low probability of cross-resistance with other antibiotic classes that target different cellular pathways. This guide summarizes the available experimental data to support this hypothesis.
In Vitro Activity of this compound (CG400549) Against Resistant Staphylococcus aureus
This compound, also known as CG400549, has demonstrated potent in vitro activity against a broad spectrum of Staphylococcus aureus isolates, including strains resistant to currently available antibiotics. The activity of this compound remains largely unaffected by resistance to beta-lactams (methicillin), glycopeptides (vancomycin), oxazolidinones (linezolid), and lipopeptides (daptomycin).
Summary of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC data for this compound (CG400549) and comparator antibiotics against various resistant phenotypes of S. aureus.
Table 1: Activity of this compound (CG400549) against Methicillin-Susceptible and Methicillin-Resistant S. aureus
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| S. aureus (n=203) | This compound (CG400549) | 0.25 | 0.25 | 0.06 - 1.0 |
| Methicillin-Susceptible S. aureus (MSSA) | This compound (CG400549) | 0.25 | 0.25 | - |
| Methicillin-Resistant S. aureus (MRSA) | This compound (CG400549) | 0.25 | 0.5 | - |
| MRSA | Vancomycin | - | - | 1.0 - >64 |
| MRSA | Linezolid | - | - | 0.5 - 2.0 |
| MRSA | Daptomycin | - | - | 0.5 - 8.0 |
Data compiled from studies on CG400549.[3][4]
Table 2: Activity of this compound (CG400549) against S. aureus with Reduced Susceptibility to Vancomycin
| Organism Phenotype | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Vancomycin-Intermediate S. aureus (VISA) | This compound (CG400549) | 0.25 | 0.25 | 0.06 - 1.0 |
| Vancomycin-Resistant S. aureus (VRSA) | This compound (CG400549) | 0.25 | 0.25 | 0.06 - 1.0 |
Data reflects that the overall MIC distribution for this compound (CG400549) against 203 S. aureus isolates, which included strains with reduced susceptibility to vancomycin, remained low.[4]
The consistent low MIC values of this compound across these resistant strains strongly indicate a lack of cross-resistance with antibiotics that have different mechanisms of action.
Mechanisms of Action and Resistance
The absence of cross-resistance can be attributed to the distinct molecular targets of this compound and other antibiotic classes.
Figure 1. Distinct cellular targets of this compound and comparator antibiotics.
Resistance to this compound has been associated with mutations in the fabI gene, specifically an alteration at the Phe-204 to Leu position in the FabI enzyme.[1][2] Importantly, overexpression of FabI increases the MIC of this compound but does not affect the susceptibility to other antibiotics like oxacillin, erythromycin, and ciprofloxacin.[1][2]
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is typically determined using the broth microdilution or agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted to the desired concentration range in cation-adjusted Mueller-Hinton broth (for broth microdilution) or molten Mueller-Hinton agar (for agar dilution).
-
Inoculum Preparation: S. aureus isolates are grown overnight, and the bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells or on the agar surface.
-
Incubation: The inoculated microdilution plates or agar plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vitro Resistance Selection
The potential for resistance development to this compound can be assessed through single-step and multi-step resistance selection studies.
-
Single-Step Selection: A high-density bacterial inoculum (approximately 10⁸ to 10¹⁰ CFU) is plated onto agar containing various concentrations of the antibiotic (e.g., 2x, 4x, and 8x the MIC). The plates are incubated for 48 hours, and the frequency of spontaneous resistant mutants is calculated by dividing the number of colonies that grow on the antibiotic-containing plates by the initial inoculum size.
-
Multi-Step Selection (Serial Passage): A susceptible bacterial strain is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5x the MIC) of the antibiotic. The MIC of the culture is determined daily. The process is repeated by using the culture from the highest concentration that allowed growth as the inoculum for the next set of serial dilutions. This is continued for a defined period (e.g., 14-30 days) to assess the potential for the development of higher-level resistance.
Figure 2. Experimental workflow for assessing cross-resistance.
Conclusion
The available data from in vitro studies consistently demonstrate that this compound maintains its potent activity against Staphylococcus aureus strains that are resistant to other major classes of antibiotics. This lack of cross-resistance is rooted in its unique mechanism of action, targeting the FabI enzyme, which is not inhibited by other commercially available antibiotics. These findings position this compound as a promising candidate for the treatment of infections caused by multi-drug resistant S. aureus. Further studies with isogenic strains would provide a more definitive confirmation of these observations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Nilofabicin vs. Linezolid for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibacterial drug development is continually evolving, driven by the urgent need for novel agents to combat multidrug-resistant organisms. This guide provides a detailed, data-driven comparison of nilofabicin, an investigational antibiotic, and linezolid, an established agent, for the treatment of bacterial infections, with a focus on complicated skin and skin structure infections (cSSSI) caused by Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
This compound (formerly CG400549) is a first-in-class antibiotic that inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component in the fatty acid synthesis pathway. In contrast, linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. While direct head-to-head clinical trial data for this compound and linezolid is not yet available, this guide synthesizes data from this compound's Phase IIa clinical trial and established data for linezolid in similar indications to provide a comparative overview of their efficacy, safety, and mechanisms of action.
Data Presentation: Efficacy and Safety
The following tables summarize the available clinical trial data for this compound and representative data for linezolid in the treatment of complicated skin and skin structure infections.
Table 1: Efficacy of this compound in Complicated Acute Bacterial Skin and Skin Structure Infections (cABSSSI) Caused by MRSA (Phase IIa Study) [1][2]
| Efficacy Endpoint | Time Point | Result | 95% Confidence Interval |
| Investigator's Assessment (Stable or Improving) | 48-72 hours (Early Clinical Evaluation) | 90.9% | N/A |
| Clinical Cure Rate | End of Treatment (Day 10-14) | 88.9% | N/A |
| Clinical Cure Rate | Test of Cure (Day 21-28) | 100.0% | 66.4% - 100% |
Table 2: Representative Efficacy of Linezolid in Complicated Skin and Soft Tissue Infections (cSSTI) Caused by MRSA
| Efficacy Endpoint | Comparator | Linezolid Clinical Success Rate | Comparator Clinical Success Rate | Study Note |
| Clinical Cure | Vancomycin | 94% | 90% | Randomized, multinational trial in hospitalized patients with cSSSI suspected to be caused by MRSA. |
| Clinical Cure (MRSA subgroup) | Vancomycin | 94% | 84% | Subgroup analysis of the above trial. |
Table 3: Safety and Tolerability
| Drug | Key Safety Findings | Common Adverse Events |
| This compound | In the Phase IIa study, there were no deaths, serious adverse events (SAEs), or discontinuations due to adverse events (AEs). Most AEs were considered unrelated to the study drug. No abnormal findings on vital signs, ECG, or physical examination suggested safety risks. | Specific common AEs from the Phase IIa trial are not detailed in the available public data. |
| Linezolid | Generally well-tolerated. Myelosuppression (including thrombocytopenia, anemia, and leukopenia) is a known risk, particularly with prolonged use. It is a weak, reversible, non-selective inhibitor of monoamine oxidase. | Nausea, diarrhea, headache, vomiting.[1] |
Experimental Protocols
As there is no direct head-to-head trial, the methodology for a comparative study can be modeled on similar trials for acute bacterial skin and skin structure infections (ABSSSI), such as the Phase 2 study of afabicin (a related FabI inhibitor) versus a vancomycin/linezolid combination.
Representative Phase 2 Clinical Trial Protocol for ABSSSI
-
Study Design: A multicenter, parallel-group, double-blind, double-dummy, randomized controlled trial.
-
Patient Population: Adults with ABSSSI, defined by the presence of erythema, edema, and/or induration, with a minimum lesion size. Infections would be suspected or confirmed to be caused by Staphylococcus aureus.
-
Randomization: Patients would be randomized in a 1:1 ratio to receive either this compound or linezolid.
-
Treatment Regimen:
-
This compound Arm: Intravenous (IV) this compound followed by an option to switch to oral this compound at the investigator's discretion.
-
Linezolid Arm: Intravenous (IV) linezolid followed by an option to switch to oral linezolid.
-
-
Primary Efficacy Endpoint: The primary outcome would be the clinical response at 48 to 72 hours after the start of therapy, defined as the cessation of spread of the primary ABSSSI lesion and the absence of fever.
-
Secondary Efficacy Endpoints:
-
Investigator's assessment of clinical response at the end of therapy (EOT) and at a follow-up visit (test-of-cure, TOC).
-
Microbiological response based on cultures from the infection site.
-
Resolution of systemic signs of infection.
-
-
Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and linezolid are visualized below, followed by a diagram of a typical clinical trial workflow for ABSSSI.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Linezolid.
Caption: Representative ABSSSI Clinical Trial Workflow.
References
A Comparative Guide to the Potential Synergistic Effects of Nilofabicin with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly strains like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. This guide explores the theoretical basis and proposed experimental validation for the synergistic combination of Nilofabicin, a first-in-class enoyl-acyl carrier protein (ACP) reductase (FabI) inhibitor, and β-lactam antibiotics, a cornerstone of antibacterial therapy.[1]
Based on current publicly available scientific literature, direct experimental data on the synergistic effects of this compound specifically with β-lactams is not yet published. Therefore, this document serves as a research framework, providing the scientific rationale for this combination and detailing the established experimental protocols required to investigate and quantify its potential synergy.
Scientific Rationale for Synergy
A synergistic interaction between this compound and β-lactams is hypothesized based on their distinct but complementary mechanisms of action targeting the bacterial cell envelope.
-
This compound: This novel antibiotic inhibits the enoyl-ACP reductase enzyme, a critical component of the bacterial fatty acid synthase (FAS-II) pathway.[1][2] By disrupting fatty acid synthesis, this compound compromises the integrity of the bacterial cell membrane.
-
β-Lactam Antibiotics: This broad class of drugs, including penicillins and cephalosporins, inhibits penicillin-binding proteins (PBPs).[3] These enzymes are essential for the cross-linking of peptidoglycan, the primary structural component of the bacterial cell wall.[4][5]
The proposed synergistic mechanism suggests that by weakening the cell membrane, this compound may enhance the penetration or efficacy of β-lactams, allowing them to more effectively disrupt cell wall synthesis. This dual-pronged attack on both the cell membrane and cell wall could lead to enhanced bactericidal activity and potentially overcome existing resistance mechanisms.
Proposed Mechanism of Synergy
The following diagram illustrates the hypothetical dual-assault on the bacterial cell envelope by a combination of this compound and a β-lactam antibiotic. This compound targets the cell membrane's integrity by inhibiting fatty acid synthesis, while β-lactams inhibit the synthesis of the peptidoglycan cell wall.
References
- 1. This compound - CrystalGenomics - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Nilofabicin's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nilofabicin's mechanism of action with alternative inhibitors of the bacterial fatty acid synthesis (FASII) pathway. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential antibacterial agent.
Core Mechanism of Action: Inhibition of FabI
This compound (also known as CG-400549) is an experimental antibiotic that targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI)[1][2]. FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for the elongation of fatty acid chains[2]. By inhibiting FabI, this compound disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. This disruption ultimately leads to the cessation of bacterial growth.
The primary target of this compound has been validated through genetic studies. Research has shown that resistance to this compound in Staphylococcus aureus arises from a specific mutation in the fabI gene, leading to a Phe-204 to Leu amino acid substitution in the FabI enzyme[2]. This direct link between a mutation in FabI and resistance provides strong evidence that FabI is the primary antibacterial target of this compound.
Comparative Analysis of FabI Inhibitors
This compound belongs to a class of antibiotics that target FabI. For a comprehensive evaluation, its performance is compared with other well-characterized FabI inhibitors, namely AFN-1252 (the active form of Afabicin) and Triclosan. A key distinction in their mechanism is the specific enzyme state they bind to. This compound and AFN-1252 bind to the FabI-NAD(P)H substrate complex, while Triclosan binds to the FabI-NAD(P)+ product complex[3].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its comparators against S. aureus.
| Compound | Target | Parameter | Value | Reference |
| This compound (CG-400549) | S. aureus | MIC90 | 0.25 µg/ml | [4] |
| S. aureus | MIC90 | 0.5 µg/ml | [5][6] | |
| AFN-1252 (Debio 1452) | S. aureus | MIC90 | ≤0.015 µg/ml | [7][8] |
| S. aureus FabI | IC50 | 14 nM | [7] | |
| Triclosan | E. coli FabI | Ki | 7 pM | [9] |
Note: Direct comparative studies of the IC50 or Ki of this compound against S. aureus FabI were not publicly available at the time of this review. The provided MIC90 values offer a cellular-level comparison of antibacterial potency.
Experimental Protocols for Mechanism Validation
The validation of FabI as the target for these inhibitors relies on key in vitro assays. Below are detailed methodologies for these experiments.
Staphylococcus aureus FabI Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FabI.
Objective: To determine the concentration of the inhibitor required to reduce FabI activity by 50% (IC50).
Principle: The FabI enzyme catalyzes the NADH or NADPH-dependent reduction of an enoyl-ACP substrate (e.g., crotonyl-CoA as a surrogate). The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.
Materials:
-
Purified S. aureus FabI enzyme
-
NADPH or NADH
-
Crotonyl-CoA (or other suitable enoyl-ACP substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 150 mM NaCl)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH/NADH, and the crotonyl-CoA substrate in the wells of a 96-well plate.
-
Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified FabI enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
In Vitro Fatty Acid Synthesis Inhibition Assay
This assay assesses the impact of the inhibitor on the overall fatty acid synthesis pathway in whole bacterial cells.
Objective: To determine if the test compound inhibits the incorporation of radiolabeled precursors into fatty acids.
Principle: Bacteria are incubated with a radiolabeled precursor of fatty acid synthesis, such as [14C]-acetate. If the inhibitor targets the FASII pathway, the incorporation of the radiolabel into the lipid fraction of the cells will be reduced.
Materials:
-
Staphylococcus aureus culture
-
Growth medium (e.g., Tryptic Soy Broth)
-
[14C]-acetate (or other suitable radiolabeled precursor)
-
Test compounds (this compound and comparators)
-
Scintillation counter and scintillation fluid
-
Reagents for lipid extraction (e.g., chloroform, methanol)
Procedure:
-
Grow a culture of S. aureus to the mid-logarithmic phase.
-
Aliquot the culture into tubes and add different concentrations of the test compounds. Include a no-inhibitor control.
-
Add [14C]-acetate to each tube and incubate for a defined period to allow for incorporation into fatty acids.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells to remove unincorporated radiolabel.
-
Extract the total lipids from the cell pellets using a suitable solvent mixture (e.g., chloroform:methanol).
-
Measure the radioactivity in the lipid extracts using a scintillation counter.
-
A reduction in radioactivity in the presence of the inhibitor compared to the control indicates inhibition of fatty acid synthesis.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Bacterial Fatty Acid Synthesis II (FASII) Pathway and points of inhibition.
Caption: Workflow for the in vitro FabI enzyme inhibition assay.
Caption: Workflow for the cellular fatty acid synthesis inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of CG400549, a New Experimental FabI Inhibitor, Compared with That of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of CG400549, a Novel FabI Inhibitor, against Recently Isolated Clinical Staphylococcal Strains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Mode of Action, In Vitro Activity, and In Vivo Efficacy of AFN-1252, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nilofabicin and its Analogs: A Guide for Researchers
A new class of antibiotics, Nilofabicin and its analogs, offers a promising avenue in the ongoing battle against drug-resistant bacteria. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.
This compound and its analogs are potent inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the type II fatty acid synthesis (FAS-II) pathway.[1][2][3][4] This pathway is essential for bacterial survival, and its distinction from the mammalian type I fatty acid synthesis system makes it an attractive target for selective antibacterial agents. This guide focuses on a comparative analysis of this compound and its prominent analog, Debio 1452 (the active moiety of the prodrug Afabicin), against clinically relevant strains of Staphylococcus aureus.
Performance Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound and its analogs is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and Debio 1452 against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).
| Compound | Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | S. aureus (238 clinical isolates) | - | 0.25 | [5] |
| Debio 1452 | Methicillin-Susceptible S. aureus (MSSA) (154 isolates) | 0.004 | 0.008-0.03 | [3][6] |
| Debio 1452 | Methicillin-Resistant S. aureus (MRSA) (163 isolates) | 0.004 | 0.008-0.03 | [3][6] |
| Debio 1452 | Coagulase-Negative Staphylococci (CoNS) (103 isolates) | 0.015 | 0.12 | [3][6] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The data indicates that Debio 1452 exhibits potent activity against both MSSA and MRSA strains, with very low MIC values.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[7][8][9]
1. Preparation of Antimicrobial Stock Solutions:
- Prepare a stock solution of the test compound (e.g., this compound, Debio 1452) in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
- Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest concentration to be tested.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.
- Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Procedure:
- Use a sterile 96-well microtiter plate.
- Add 100 µL of sterile CAMHB to all wells except the first column.
- Add 200 µL of the working antimicrobial solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
- The eleventh well in each row serves as a positive control (inoculum without antimicrobial), and the twelfth well serves as a negative control (broth only).
- Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum.
4. Incubation and Interpretation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11][12]
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., HepG2, HEK293) in appropriate complete growth medium.
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Exposure:
- Prepare serial dilutions of the test compounds in cell culture medium.
- Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
3. MTT Assay Procedure:
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizing the Mechanism of Action
This compound and its analogs target the bacterial fatty acid synthesis (FAS-II) pathway, a multi-step process crucial for building bacterial cell membranes. The specific target within this pathway is the enzyme FabI.
Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and the point of inhibition by this compound analogs.
The diagram above illustrates the key steps in the bacterial fatty acid synthesis pathway. Acetyl-CoA is converted through a series of enzymatic reactions to produce elongated acyl-ACP molecules, which are the building blocks for phospholipids and lipopolysaccharides (LPS) essential for the bacterial cell membrane. This compound and its analogs specifically inhibit the FabI enzyme, which catalyzes the reduction of enoyl-ACP to acyl-ACP, thereby halting the entire elongation cycle and leading to bacterial cell death.
To provide a clearer understanding of the experimental workflow for determining the antibacterial efficacy of these compounds, the following diagram outlines the key stages of the MIC assay.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
This streamlined workflow ensures a systematic and reproducible approach to assessing the potency of this compound analogs against various bacterial strains. By following these standardized protocols and understanding the underlying mechanism of action, researchers can effectively contribute to the development of this promising new class of antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Afabicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Afabicin, a First-in-Class Antistaphylococcal Antibiotic, in the Treatment of Acute Bacterial Skin and Skin Structure Infections: Clinical Noninferiority to Vancomycin/Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of Nilofabicin: A Guide for Laboratory Professionals
Providing essential guidance on the proper disposal of the experimental antibiotic Nilofabicin is crucial for maintaining laboratory safety and environmental integrity. As this compound is an investigational drug, specific disposal protocols are not widely established. However, by adhering to best practices for the disposal of chemical and pharmaceutical waste, researchers can ensure responsible management of this compound.
This compound is an experimental antibiotic that acts as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] It is under investigation for its potential to treat infections caused by drug-resistant bacteria. Due to its experimental nature, detailed information on its environmental impact and specific disposal procedures is limited. Therefore, it is imperative to follow general principles for the disposal of hazardous chemical waste and unused pharmaceuticals.
Core Principles for this compound Disposal
The primary goal of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment, which can have unintended consequences.[2] Improper disposal of antibiotics, for instance, can contribute to the development of antimicrobial resistance in the environment.[3] Therefore, this compound should be treated as a hazardous chemical waste.
All personnel handling this compound should be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of laboratory chemicals and pharmaceutical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
-
Do Not Dispose Down the Drain: this compound, like most chemical waste, should not be poured down the sink.[4] This prevents the entry of the active compound into the wastewater system.
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams. This includes unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any spills.
-
Collect in Designated Containers: All this compound waste should be collected in a clearly labeled, sealed, and appropriate waste container. The container should be marked as "Hazardous Waste" and should specify the contents (i.e., "this compound waste").
-
Inactivation (if applicable and feasible): For liquid waste containing this compound, chemical deactivation may be an option. However, without specific data on this compound's reactivity, this should only be performed under the guidance of your institution's EHS department. Autoclaving may not be effective for all antibiotics and is not a recommended method of disposal for stock solutions.[3]
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Professional waste management services have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner. High-temperature incineration is often the preferred method for destroying pharmaceuticals.[5]
Disposal of Contaminated Materials
| Material | Disposal Procedure |
| Unused this compound Powder | Collect in a sealed, labeled hazardous waste container. |
| This compound Solutions | Collect in a sealed, labeled hazardous waste container. Do not mix with other chemical waste unless approved by EHS. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves) | Dispose of in accordance with your institution's policy for chemically contaminated PPE. |
Experimental Waste Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of experimental chemical waste like this compound.
By following these general yet crucial guidelines, researchers can handle and dispose of this compound and other experimental compounds in a manner that prioritizes safety and environmental responsibility. Always defer to your institution's specific protocols and the guidance of your EHS department.
References
Personal protective equipment for handling Nilofabicin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nilofabicin. The following procedural guidance is based on best practices for managing potentially hazardous pharmaceutical compounds in a laboratory setting.
Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was found in the public domain. Therefore, the following recommendations are derived from general guidelines for handling hazardous drugs and new chemical entities. It is imperative to consult the specific MSDS for this compound, once available, and to conduct a thorough risk assessment for all procedures involving this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure to this compound through inhalation, dermal contact, or accidental ingestion.[1][2] The recommended PPE for various laboratory activities involving this compound is summarized below.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Chemotherapy gloves (tested to ASTM D6978 standard).[3] If work gloves are used, they should be worn over chemotherapy gloves. - Respiratory Protection: If the packaging is not sealed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[3] |
| Weighing and Compounding (in a Containment Primary Engineering Control - C-PEC) | - Gloves: Double gloving with chemotherapy-tested gloves is recommended.[4][5] - Gown: Impermeable, long-sleeved gown that closes in the back.[3] - Eye and Face Protection: Safety glasses with side shields or a full-face shield. - Hair and Shoe Covers: As per standard laboratory protocol for handling potent compounds. |
| Handling Solutions | - Gloves: Chemotherapy-tested nitrile gloves.[5] - Gown: Impermeable lab coat or gown. - Eye Protection: Safety glasses or goggles. |
| Spill Cleanup | - Gloves: Two pairs of chemotherapy gloves.[4] - Gown: Impermeable gown.[4] - Respiratory Protection: A NIOSH-certified respirator (e.g., N95 or higher) is recommended, especially for larger spills or in poorly ventilated areas.[6] - Eye Protection: Chemical splash goggles or a full-face shield.[4] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy gloves.[4] - Gown: Protective gown.[4] |
Operational Plans
Storage:
-
Stock Solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7]
-
Solid Compound: Store at room temperature in the continental US; specific conditions may vary for other locations.[7]
Handling:
-
All handling of solid this compound and preparation of stock solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[8]
-
Use closed-system drug-transfer devices (CSTDs) when transferring solutions to minimize the risk of spills and aerosol generation.[1][6]
-
After handling, thoroughly wash hands with soap and water. Hand rubs alone are not sufficient to remove chemical contamination.[3]
Spill Management Workflow
In the event of a this compound spill, a clear and immediate response is critical to contain the contamination and ensure personnel safety. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All materials contaminated with this compound, including unused stock solutions, are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[9]
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and plasticware should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "Cytotoxic Agent."
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, leak-proof container.[9] Do not dispose of down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Collect all this compound waste in appropriately labeled containers.
-
Store the waste containers in a designated, secure area away from general lab traffic.
-
Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][11] High-temperature incineration is often the preferred method for pharmaceutical waste destruction.[10]
-
Maintain a log of all hazardous waste generated and disposed of.
References
- 1. Safe Handling of Hazardous Drugs | Blogs | CDC [blogs.cdc.gov]
- 2. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. ashp.org [ashp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gerpac.eu [gerpac.eu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
